Product packaging for Carvedilol-d5(Cat. No.:CAS No. 929106-58-1)

Carvedilol-d5

Cat. No.: B582782
CAS No.: 929106-58-1
M. Wt: 411.5 g/mol
InChI Key: OGHNVEJMJSYVRP-IZIHCQFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carvedilol-d5 is intended for use as an internal standard for the quantification of carvedilol by GC- or LC-MS. Carvedilol is a non-selective antagonist of the β-adrenergic receptor (β-AR;  Kds = 1.78, 0.4, and 5.01 nM for β1-, β2-, and β3-ARs, respectively). It also binds to α1-, but not α2-, adrenergic receptors (Kis = 0.81 and 3,400 nM, respectively). Carvedilol reverses increases in heart rate induced by the β1-AR agonist isoproterenol in isolated guinea pig atria (Kb = 0.8 nM) and induces relaxation of isolated precontracted guinea pig trachea (Kb = 1.3 nM). It prevents epinephrine-induced premature ventricular beats in a rat model of arrhythmia with an ED50 value of 0.25 mg/kg. Carvedilol also inhibits the contractile response to the α1-AR agonist norepinephrine in isolated rabbit aorta (Kb = 11 nM). It decreases systolic blood pressure and heart rate in rat models of hypertension, including spontaneously hypertensive, renal hypertensive, and deoxycorticosterone acetate-treated rats when administered at doses ranging from 3 to 30 mg/kg. Carvedilol also activates cardioprotective signaling through β-arrestin and ERK1/2 activation. Formulations containing carvedilol have been used in the treatment of congestive heart failure and hypertension.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O4 B582782 Carvedilol-d5 CAS No. 929106-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-IZIHCQFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670075
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929106-58-1
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Testing of Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity testing of Carvedilol-d5, a deuterated analog of the widely used beta-blocker, Carvedilol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Carvedilol and its Deuterated Analog

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, prescribed for the treatment of heart failure and hypertension.[1] The introduction of deuterium atoms into a drug molecule, a process known as deuteration, can alter its pharmacokinetic profile, often leading to a slower rate of metabolism.[2] This can result in a longer half-life, reduced dosing frequency, and potentially an improved safety profile. This compound is a stable, isotopically labeled version of Carvedilol, where five hydrogen atoms on the propanolamine side chain have been replaced with deuterium.[3][4] It is commonly used as an internal standard in pharmacokinetic studies of Carvedilol.[5]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to the synthesis of unlabeled Carvedilol, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The most common approach involves a two-step synthesis starting from 4-hydroxycarbazole and a deuterated form of epichlorohydrin.

Synthetic Pathway

The synthesis can be broadly divided into two key steps:

  • Formation of the Deuterated Epoxide Intermediate: Reaction of 4-hydroxycarbazole with epichlorohydrin-d5 to form 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole.

  • Ring-Opening Reaction: Reaction of the deuterated epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine to yield this compound.

Carvedilol_d5_Synthesis cluster_step1 Step 1: Formation of Deuterated Epoxide cluster_step2 Step 2: Ring-Opening Reaction 4_hydroxycarbazole 4-Hydroxycarbazole deuterated_epoxide 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole 4_hydroxycarbazole->deuterated_epoxide Base (e.g., K2CO3) Solvent (e.g., IPA) epichlorohydrin_d5 Epichlorohydrin-d5 epichlorohydrin_d5->deuterated_epoxide carvedilol_d5 This compound deuterated_epoxide->carvedilol_d5 Solvent (e.g., Monoglyme) Heat amine 2-(2-methoxyphenoxy)ethanamine amine->carvedilol_d5

A high-level overview of the two-step synthesis of this compound.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole

This step involves the reaction of 4-hydroxycarbazole with commercially available epichlorohydrin-d5.

  • Materials:

    • 4-hydroxycarbazole

    • Epichlorohydrin-d5 (≥98% isotopic purity)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Isopropyl alcohol (IPA)

    • Ethyl acetate (for recrystallization)

  • Procedure:

    • To a solution of 4-hydroxycarbazole in isopropyl alcohol, add anhydrous potassium carbonate.

    • Add epichlorohydrin-d5 to the mixture.

    • Reflux the reaction mixture for several hours (e.g., 5 hours) at approximately 80-85°C.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to yield colorless crystals of 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole.[6]

Step 2: Synthesis of this compound

This step involves the ring-opening of the deuterated epoxide with 2-(2-methoxyphenoxy)ethanamine.

  • Materials:

    • 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole

    • 2-(2-methoxyphenoxy)ethanamine

    • Monoglyme (or another suitable solvent)

    • Ethyl acetate (for purification)

  • Procedure:

    • Dissolve 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethanamine in monoglyme.[7]

    • Heat the reaction mixture to 80-85°C for several hours (e.g., 8-12 hours).[7]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate to the mixture and cool to 0-5°C to induce precipitation of the crude product.[7]

    • Filter the solid and wash with cold ethyl acetate to obtain crude this compound.

    • Further purification can be achieved by recrystallization from ethyl acetate.

Data Presentation: Synthesis
ParameterStep 1: EpoxidationStep 2: Ring-OpeningOverall (Theoretical)
Key Reagents 4-hydroxycarbazole, Epichlorohydrin-d54-((oxiran-2-yl-d5)methoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine-
Typical Solvent Isopropyl AlcoholMonoglyme-
Typical Base K₂CO₃--
Reaction Temperature ~80-85 °C~80-85 °C-
Typical Reaction Time 5 hours8-12 hours-
Purification Method Recrystallization (Ethyl Acetate)Recrystallization (Ethyl Acetate)-
Expected Yield HighModerate to High-

Isotopic Purity Testing of this compound

Ensuring the isotopic purity of this compound is critical for its use as an internal standard and in other research applications. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for determining isotopic enrichment and the distribution of isotopologues.[8][9]

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is a powerful tool for determining the isotopic distribution of a deuterated compound.[10] The high mass accuracy of HRMS allows for the separation and quantification of different isotopologues (e.g., d0, d1, d2, d3, d4, d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity.

  • ¹H NMR: Can be used to quantify the amount of residual non-deuterated Carvedilol by integrating the signals corresponding to the protons at the deuterated positions and comparing them to a non-deuterated signal within the molecule or an internal standard.[11]

  • ²H NMR: Directly detects the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites.[12][13]

Experimental Protocols

LC-MS Method for Isotopic Purity

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis.

  • LC-MS Parameters:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[5]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[5]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode to capture the entire isotopic cluster of the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • The isotopic purity is typically reported as the percentage of the desired d5 isotopologue.

NMR Method for Isotopic Purity

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (for ¹H NMR, e.g., DMSO-d6) or a non-deuterated solvent (for ²H NMR, e.g., DMSO-h6).

  • ¹H NMR Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

    • Data Processing: Careful phasing and baseline correction are crucial for accurate integration.

  • ²H NMR Parameters:

    • Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A suitable relaxation delay.

    • Number of Scans: A higher number of scans is typically required due to the lower sensitivity of the deuterium nucleus.

Data Presentation: Isotopic Purity
Analytical TechniqueParameter MeasuredTypical Acceptance Criteria
LC-MS (HRMS) Percentage of d5 isotopologue≥ 98%
Percentage of d0-d4 isotopologuesIndividually specified, typically low
¹H NMR Percentage of residual protons at deuterated positionsConsistent with LC-MS data
²H NMR Presence of deuterium signals at expected chemical shiftsConfirms deuteration sites

Visualization of Experimental Workflows

This compound Synthesis Workflow

Synthesis_Workflow start Start reagents1 Mix 4-hydroxycarbazole, Epichlorohydrin-d5, K2CO3 in IPA start->reagents1 reflux1 Reflux Reaction (5 hours, ~80-85°C) reagents1->reflux1 workup1 Cool, Filter, Evaporate Solvent reflux1->workup1 purify1 Recrystallize from Ethyl Acetate workup1->purify1 intermediate Isolate Deuterated Epoxide Intermediate purify1->intermediate reagents2 Mix Intermediate and 2-(2-methoxyphenoxy)ethanamine in Monoglyme intermediate->reagents2 reflux2 Heat Reaction (8-12 hours, ~80-85°C) reagents2->reflux2 workup2 Cool, Add Ethyl Acetate, Precipitate reflux2->workup2 purify2 Filter and Wash with Cold Ethyl Acetate workup2->purify2 final_product This compound purify2->final_product end End final_product->end

A detailed workflow for the synthesis of this compound.
Isotopic Purity Testing Workflow

Purity_Testing_Workflow start Start sample_prep Prepare this compound Sample start->sample_prep lcms_analysis LC-MS (HRMS) Analysis sample_prep->lcms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis lcms_data Acquire Full Scan Mass Spectra lcms_analysis->lcms_data lcms_processing Extract and Integrate Isotopologue Peaks lcms_data->lcms_processing lcms_result Calculate Isotopic Distribution lcms_processing->lcms_result final_report Final Isotopic Purity Report lcms_result->final_report h1_nmr ¹H NMR nmr_analysis->h1_nmr d2_nmr ²H NMR nmr_analysis->d2_nmr nmr_data Acquire NMR Spectra h1_nmr->nmr_data d2_nmr->nmr_data nmr_processing Integrate Signals nmr_data->nmr_processing nmr_result Determine Residual Protons and Confirm Deuteration Sites nmr_processing->nmr_result nmr_result->final_report end End final_report->end

A workflow for the isotopic purity testing of this compound.

References

Characterization of Deuterated Carvedilol Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of deuterated Carvedilol used as an internal standard in bioanalytical studies. Internal standards are essential for accurate quantification of analytes in complex matrices by correcting for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated Carvedilol, are considered the gold standard due to their similar physicochemical properties to the analyte of interest.

Physicochemical Properties of Carvedilol

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the treatment of heart failure and hypertension.[1] Its chemical and physical properties are summarized in Table 1.

PropertyValue
Molecular Formula C₂₄H₂₆N₂O₄[1]
Molecular Weight 406.47 g/mol [2]
Melting Point 114.5 °C[1]
pKa 7.97[1]
LogP 3.8[1]

Synthesis and Purification of Deuterated Carvedilol

The synthesis of deuterated Carvedilol, for instance Carvedilol-d5, typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with a deuterated analog of 2-(2-methoxyphenoxy)ethylamine.[3] The synthesis of Carvedilol itself is known to produce certain impurities, such as "impurity B" (a bis-carvedilol derivative), which must be carefully controlled during the synthesis and purification of the deuterated analog.[4][5] Purification is often achieved through crystallization from a suitable solvent like ethyl acetate.[3]

Characterization of Deuterated Carvedilol

A thorough characterization of the deuterated internal standard is crucial to ensure the reliability of bioanalytical data. This involves assessing its isotopic purity, chemical purity, and concentration.

Isotopic Purity Assessment

Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. It is essential to quantify the distribution of isotopologues (molecules with different numbers of deuterium atoms) as this can impact the accuracy of the analytical method.

Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: Prepare a solution of the deuterated Carvedilol in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic peaks of Carvedilol and its deuterated analog.

  • MS Analysis: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire full scan mass spectra in positive electrospray ionization mode over a mass range that includes the molecular ions of the unlabeled and deuterated Carvedilol.

  • Data Analysis:

    • Extract the ion chromatograms for the most abundant isotopologues (e.g., d0, d1, d2, d3, d4, d5 for this compound).

    • Integrate the peak areas of each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • The isotopic purity is reported as the percentage of the desired deuterated species (e.g., d5).

Experimental Protocol: Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated Carvedilol in a suitable deuterated solvent (e.g., DMSO-d6). Add a known amount of a certified internal standard for quantitative NMR (qNMR).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Analysis: Acquire a proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the residual protons in the deuterated positions of the Carvedilol molecule.

    • Integrate the signals of the residual protons and the signals of the internal standard.

    • Calculate the molar ratio of the deuterated Carvedilol to the internal standard.

    • From this, determine the isotopic enrichment at the labeled positions.

A representative Certificate of Analysis for a deuterated Carvedilol analog, Carvedilol-d4, is summarized in Table 2.

ParameterSpecification
Chemical Purity (by HPLC) 99.80%[6]
Isotopic Enrichment 99.9%[6]
Appearance Off-white to light yellow solid[6]
Molecular Formula C₂₄H₂₂D₄N₂O₄[6]
Molecular Weight 410.50[6]
Chemical Purity Assessment

Chemical purity ensures that the internal standard is free from other structurally related or unrelated impurities that could interfere with the analysis.

Experimental Protocol: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a solution of the deuterated Carvedilol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Instrumentation: Use an HPLC system with a UV detector. A C18 column is commonly used for the separation of Carvedilol and its impurities.[7][8]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[9]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection Wavelength: 242 nm.[9]

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peak corresponding to the deuterated Carvedilol.

    • Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.

A summary of potential impurities of Carvedilol that should be monitored is provided in Table 3.

ImpurityCommon NameOrigin
Impurity A N-CarvedilolSynthesis-related
Impurity B Bis-CarvedilolSynthesis-related[4]
Impurity C N-benzyl CarvedilolSynthesis-related[4]

Application in Bioanalytical Methods

Deuterated Carvedilol is widely used as an internal standard in LC-MS/MS methods for the quantification of Carvedilol in biological matrices such as plasma.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the analysis of Carvedilol and its deuterated internal standard involves the following parameters, as summarized in Table 4.

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Carvedilol MRM Transition m/z 407.1 -> 100.1
This compound MRM Transition m/z 412.2 -> 105.1
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and Ammonium Formate Buffer
Bioanalytical Method Validation

The use of a deuterated internal standard is a critical component of a validated bioanalytical method. The validation process, as per regulatory guidelines, ensures the accuracy, precision, and reliability of the analytical data.[10]

Experimental Workflow for Bioanalytical Method Validation

G cluster_prep Standard and Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Prepare Stock Solutions (Analyte and IS) working Prepare Working Solutions stock->working cal_standards Prepare Calibration Standards working->cal_standards qc_samples Prepare QC Samples working->qc_samples spike Spike IS into Samples cal_standards->spike qc_samples->spike protein_precip Protein Precipitation spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection data_acq Data Acquisition (MRM) injection->data_acq linearity Linearity data_acq->linearity accuracy Accuracy & Precision data_acq->accuracy selectivity Selectivity data_acq->selectivity matrix_effect Matrix Effect data_acq->matrix_effect stability Stability data_acq->stability

Bioanalytical Method Validation Workflow

Carvedilol Signaling Pathway

Carvedilol exerts its therapeutic effects through a complex signaling pathway. It is a non-selective antagonist of β1 and β2-adrenergic receptors and an antagonist of α1-adrenergic receptors. A unique aspect of Carvedilol's mechanism is its ability to act as a "biased agonist" at the β2-adrenergic receptor, stimulating β-arrestin-mediated signaling pathways independent of G-protein activation.[11][12] This biased agonism is thought to contribute to its cardioprotective effects.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling carvedilol Carvedilol beta_receptor β-Adrenergic Receptor carvedilol->beta_receptor Binds to g_protein G-Protein beta_receptor->g_protein Blocks Gs activation beta_arrestin β-Arrestin beta_receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibition erk ERK1/2 beta_arrestin->erk Activates camp cAMP ac->camp Decreased production pka PKA camp->pka Reduced activation cardioprotection Cardioprotective Effects erk->cardioprotection

Carvedilol Signaling Pathway

Conclusion

The thorough characterization of a deuterated Carvedilol internal standard is a prerequisite for its use in regulated bioanalysis. This involves a multi-faceted approach to confirm its isotopic and chemical purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data in their pharmacokinetic and bioequivalence studies. The use of a well-characterized stable isotope-labeled internal standard like deuterated Carvedilol is fundamental to the robustness and accuracy of modern bioanalytical methods.

References

A Technical Guide to the Chemical Properties and Long-Term Stability of Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and long-term stability of Carvedilol-d5. The information presented is intended to support research, development, and quality control activities involving this isotopically labeled compound.

Core Chemical and Physical Properties

This compound is a deuterated analog of Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity.[1] It is commonly used as an internal standard for the quantification of Carvedilol in biological samples by mass spectrometry.[2] The deuterium labeling provides a distinct mass shift, facilitating accurate measurement without interfering with the compound's chemical behavior.

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol[3][4]
CAS Number 929106-58-1[2][3][4][5][6]
Molecular Formula C₂₄H₂₁D₅N₂O₄[2][4][5][6]
Molecular Weight 411.51 g/mol [4][5][6]
Exact Mass 411.22064104 Da[3]
Physical Form Solid[2]
Purity (HPLC) >95%[4]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mL[2]

Long-Term Stability and Degradation

The stability of this compound is critical for its use as an analytical standard and in other research applications. Its stability profile is expected to be comparable to that of unlabeled Carvedilol.

Storage and Handling Recommendations

To ensure long-term stability, this compound should be stored under controlled conditions.

  • Temperature: Recommended storage is at -20°C for long-term stability.[1][4] For shorter periods, such as in prepared solutions, stability has been demonstrated at refrigerated (4°C) and room temperatures (25°C).[7][8]

  • Light: The compound should be protected from light. It is advisable to dispense it in a tight, light-resistant container.[9] Photodegradation is a known degradation pathway for Carvedilol.[10][11]

  • Moisture: Protect from moisture by storing in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Hydrolysis is a potential degradation route.[10]

Degradation Pathways and Kinetics

Carvedilol is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[10][11] The primary degradation pathways involve oxidation and hydrolysis.[10] Studies have shown that Carvedilol is particularly sensitive to oxidative and alkaline conditions.[12]

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The table below summarizes the typical conditions for such studies and the observed stability of Carvedilol.

Stress ConditionReagent/MethodTypical Duration & TemperatureObserved Degradation
Acid Hydrolysis 2 N HCl30 minutes at 60°CSignificant degradation observed.[13][14]
Base Hydrolysis 0.5 N or 2 N NaOH30 minutes at 60°CSignificant degradation observed.[11][12][13]
Oxidation 3.0% or 30% H₂O₂30 minutes at Room TempSignificant degradation observed.[11][12][13]
Thermal Degradation Dry Heat24 hours at 70°CDegradation observed.[11]
Photolytic Degradation UV Light24 hours exposureDegradation observed.[11]

The following diagram illustrates the major degradation pathways for Carvedilol.

cluster_conditions Stress Conditions Carvedilol Carvedilol Oxidation Oxidative Degradation Carvedilol->Oxidation Exposure to Air/Oxidants Hydrolysis Hydrolytic Degradation Carvedilol->Hydrolysis Presence of Moisture Photodegradation Photodegradation Carvedilol->Photodegradation Exposure to Light Oxidizing Agents (e.g., H₂O₂) Oxidizing Agents (e.g., H₂O₂) Oxidizing Agents (e.g., H₂O₂)->Oxidation Acidic/Alkaline pH Acidic/Alkaline pH Acidic/Alkaline pH->Hydrolysis Light Exposure (UV) Light Exposure (UV) Light Exposure (UV)->Photodegradation

Primary degradation pathways for Carvedilol.

Experimental Protocols

Accurate assessment of this compound requires validated analytical methods. The following protocols are based on established methods for Carvedilol analysis and stability testing.

Stability-Indicating HPLC Method

This method is designed to separate Carvedilol from its potential degradation products, allowing for accurate quantification during stability studies.

Chromatographic Conditions:

  • Column: Purosphere STAR RP 18-endcapped (250 x 4.6 mm, 3 µm) or equivalent C18 column.[13]

  • Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v).[13]

  • Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v).[13]

  • Buffer: 20 mM potassium dihydrogen phosphate with 1 ml of triethylamine per liter, adjusted to pH 2.8 with orthophosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.[13][15]

  • Detection Wavelength: 240 nm.[11][15]

  • Column Temperature: 40°C.[12][15]

  • Injection Volume: 10 µL.[13]

  • Diluent: A mixture of water (780 mL), acetonitrile (220 mL), and trifluoroacetic acid (1 mL).[13]

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution Preparation: Prepare the test sample by dissolving it in the diluent to achieve a similar concentration as the standard solution.

  • Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to that in the standard chromatogram to determine its concentration.

Forced Degradation Study Protocol

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

G cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 2N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 2N NaOH, 60°C) start->base oxid Oxidation (e.g., 30% H₂O₂, RT) start->oxid thermal Thermal Stress (e.g., 70°C, solid state) start->thermal photo Photolytic Stress (e.g., UV light, solid state) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dissolve Dissolve/Dilute Stressed Samples oxid->dissolve thermal->dissolve photo->dissolve neutralize->dissolve analyze Analyze by Stability-Indicating HPLC Method dissolve->analyze evaluate Evaluate Degradation Profile & Mass Balance analyze->evaluate

Workflow for a forced degradation study.

Methodology:

  • Acid Degradation: To a solution of this compound, add 2 N hydrochloric acid. Heat the mixture in a water bath at 60°C for 30 minutes. Cool and neutralize the solution with 2 N sodium hydroxide.[13]

  • Base Degradation: To a solution of this compound, add 2 N sodium hydroxide solution. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 2 N hydrochloric acid.[13]

  • Oxidative Degradation: To a solution of this compound, add 30% hydrogen peroxide solution. Keep the mixture at room temperature for 30 minutes.[13]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 70°C for 24 hours.[11]

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours.[11]

  • Analysis: Following the stress period, prepare all samples (including an unstressed control) in the appropriate diluent and analyze using the validated stability-indicating HPLC method described in section 3.1.

Conclusion

This compound is a stable molecule when stored under appropriate conditions, namely protected from light, moisture, and high temperatures. Its primary degradation pathways include oxidation, hydrolysis, and photolysis. The provided experimental protocols for HPLC analysis and forced degradation studies offer a robust framework for the quality control and stability assessment of this compound in a research and development setting. Adherence to these guidelines will ensure the integrity and accuracy of experimental results involving this compound.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Carvedilol-d5, a deuterated internal standard essential for the accurate quantification of the beta-blocker Carvedilol in biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Core Data: Precursor and Product Ions

The analysis of this compound by tandem mass spectrometry (MS/MS) typically involves electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID). The primary fragmentation pathway leads to the formation of a characteristic and abundant product ion, which is utilized for quantification in multiple reaction monitoring (MRM) assays.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound412.2105.1 / 105.239

Note: The slight variation in the product ion m/z (105.1 or 105.2) is within the typical resolution of the mass spectrometers cited in the source documents.

Proposed Fragmentation Pathway

The fragmentation of this compound is analogous to that of unlabeled Carvedilol. The primary cleavage occurs at the ether linkage and the bond between the secondary amine and the propan-2-ol side chain. The five deuterium atoms are located on the N-phenyl group of the amino-propanol side chain, which is retained in the major product ion.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 412.2 fragment1 [C7H4D5N+H]⁺ m/z = 105.2 precursor->fragment1 CID

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a synthesized experimental protocol for the LC-MS/MS analysis of this compound, based on methodologies described in the scientific literature.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma, add a solution of this compound as an internal standard.

  • Add 1 mL of a precipitation solution, typically a 1:1 (v/v) mixture of methanol and acetonitrile.

  • Vortex mix the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 20,238 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer the resulting supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of a reconstitution solution, often a mixture of methanol, water, and formic acid (e.g., 40:60:0.2, v/v/v).

  • Vortex the reconstituted sample for 30 seconds.

  • Centrifuge the sample again to remove any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a Restek Ultra II Biphenyl or a BDS Hypersil C18 (2.1 x 150 mm, 5 µm), is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 2 mM ammonium formate with formic acid to adjust pH to 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500 °C.

  • Multiple Reaction Monitoring (MRM) Transition:

    • This compound: m/z 412.2 → 105.1/105.2

  • Collision Energy: Approximately 39 eV.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Carvedilol using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample Collection add_is Addition of this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 evaporation Supernatant Evaporation centrifugation1->evaporation reconstitution Residue Reconstitution evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 transfer Transfer to Autosampler Vial centrifugation2->transfer lc_separation LC Separation transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Bioanalytical workflow for Carvedilol quantification.

Carvedilol-d5: A Technical Guide to the Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications and certificate of analysis for Carvedilol-d5. This compound is the deuterium-labeled version of Carvedilol, a non-selective beta/alpha-1 blocker used as an antihypertensive agent.[1] The inclusion of deuterium atoms makes it a valuable internal standard for the quantification of Carvedilol in biological samples and pharmaceutical formulations using mass spectrometry-based assays.[2][3] This guide summarizes key quality control parameters, analytical methodologies, and data interpretation for researchers and drug development professionals.

This compound: General Specifications

This compound is supplied as a highly purified solid.[4] The general specifications are summarized in the table below.

ParameterSpecification
Chemical Name 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propan-1,1,2,3,3-d5-ol
CAS Number 929106-58-1[2][5][6][7]
Molecular Formula C₂₄H₂₁D₅N₂O₄[2]
Molecular Weight 411.5 g/mol [2][7]
Appearance Solid[2]
Purity (HPLC) ≥98%
Deuterated Forms ≥99% (d₁-d₅)[2]
Storage -20°C[4]

Certificate of Analysis: A Detailed Examination

A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications and provides detailed results of quality control testing for a specific batch. While individual CoAs may vary between manufacturers, they typically include the following tests and data.

Identification

Identification tests confirm that the material is this compound. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Identification Data

TestMethodSpecification
Mass Spectrum ESI-MSConforms to the expected mass for C₂₄H₂₁D₅N₂O₄
¹H-NMR Spectrum ¹H-NMRConforms to the structure of this compound

A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, and infused into an electrospray ionization (ESI) mass spectrometer. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The expected [M+H]⁺ for this compound is approximately 412.5.

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) and analyzed using a high-field NMR spectrometer. The proton (¹H) NMR spectrum is compared to a reference spectrum or theoretical chemical shifts to confirm the presence of characteristic peaks corresponding to the Carvedilol structure, with the absence of signals at the deuterated positions.

Purity

Purity is a critical parameter and is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 2: Chromatographic Purity

TestMethodSpecification
Purity HPLC (UV detection at 240 nm)≥98.0%
Individual Impurity HPLC≤0.5%

A validated stability-indicating HPLC method is used for the determination of purity and impurities of Carvedilol.[8][9] The following is a representative method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile and methanol).[8]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV at 240 nm.[9]

  • Column Temperature: 40-50°C.[8][9]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent.

The percentage purity is calculated by dividing the area of the this compound peak by the total area of all peaks in the chromatogram.

Isotopic Purity

For a deuterated standard, it is essential to determine the isotopic purity, which is the percentage of the deuterated form relative to any unlabeled or partially labeled species.

Table 3: Isotopic Purity

TestMethodSpecification
Isotopic Purity LC-MS/MS≥99% deuterated forms (d₁-d₅)

LC-MS/MS is a highly sensitive and specific technique for determining isotopic purity. A chromatographic separation is performed to isolate this compound from any potential impurities. The eluent is then introduced into a tandem mass spectrometer. By monitoring the mass transitions for both this compound and unlabeled Carvedilol, the percentage of the deuterated form can be accurately quantified.

Workflow and Data Interpretation

The overall workflow for the quality control testing of this compound is depicted below. The interpretation of the data from the Certificate of Analysis is crucial for ensuring the suitability of the material for its intended research or development application.

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Identification Identification (MS, NMR) Visual Inspection->Identification Purity Purity (HPLC) Visual Inspection->Purity IsotopicPurity Isotopic Purity (LC-MS/MS) Visual Inspection->IsotopicPurity Data Analysis Data Analysis Identification->Data Analysis Purity->Data Analysis IsotopicPurity->Data Analysis Specification Check Specification Check Data Analysis->Specification Check Certificate of Analysis Generation Certificate of Analysis Generation Specification Check->Certificate of Analysis Generation

Caption: Quality control workflow for this compound analysis.

A Certificate of Analysis that meets all specifications provides confidence in the identity, purity, and isotopic enrichment of the this compound standard. This is paramount for its use in quantitative studies where accuracy and reliability are essential. For instance, a high isotopic purity ensures minimal interference from the unlabeled analyte, leading to more accurate pharmacokinetic and bioequivalence studies.

References

A Technical Guide to Carvedilol-d5: Sourcing and Quality Assessment for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on sourcing high-quality Carvedilol-d5, a critical internal standard for pharmacokinetic and metabolic studies of Carvedilol. This document outlines key quality parameters, presents a comparative overview of suppliers, and offers a detailed experimental protocol for verifying the purity of this compound using High-Performance Liquid Chromatography (HPLC).

This compound, a deuterium-labeled analog of Carvedilol, is indispensable for achieving accurate and reliable quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS)[1][2][3]. The quality of this stable isotope-labeled standard directly impacts the integrity of experimental data. Therefore, careful selection of a supplier and rigorous quality assessment are paramount.

Supplier Landscape and Quality Specifications

A survey of prominent suppliers reveals a competitive market for this compound. The following table summarizes publicly available data on the quality specifications from several key suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

SupplierPurity (by HPLC)Isotopic EnrichmentCAS NumberAdditional Information
Simson Pharma Information not publicly specified, CoA provided with purchase.[4]Information not publicly specified.929106-58-1[4]Offers a range of Carvedilol-related compounds and impurities.[4][5]
Clearsynth Not less than 90%[1]Information not publicly specified.929106-58-1[1]Intended for use as an internal standard for GC- or LC-mass spectrometry.[1]
Cayman Chemical Information not publicly specified.Information not publicly specified.929106-58-1[2]Intended for use as an internal standard for the quantification of carvedilol by GC- or LC-MS.[2]
Sussex Research >95%[6]>95%[6]Not specified, alternate CAS for non-deuterated is 72956-09-3.[6]Provides molecular weight and storage conditions.[6]
United States Biological Highly Purified[7]Information not publicly specified.Not specified.Provides melting point and solubility data.[7]
Veeprho Information not publicly specified.Information not publicly specified.929106-58-1[3]States it is a deuterium-labeled analog for use as an internal standard.[3]

Quality Control Workflow for this compound

The procurement and verification of this compound should follow a structured workflow to ensure the quality and suitability of the material for its intended research application. The following diagram illustrates a typical process from supplier selection to final acceptance.

G cluster_procurement Procurement Phase cluster_verification In-House Verification Phase supplier_identification Identify Potential Suppliers supplier_vetting Vet Suppliers (Reputation, Certifications) supplier_identification->supplier_vetting request_coa Request Lot-Specific CoA supplier_vetting->request_coa compare_specs Compare Specifications (Purity, Isotopic Enrichment) request_coa->compare_specs place_order Place Order compare_specs->place_order receive_material Receive Material and Documentation place_order->receive_material visual_inspection Visual Inspection receive_material->visual_inspection analytical_testing Perform Analytical Testing (e.g., HPLC, MS) visual_inspection->analytical_testing compare_results Compare Results with CoA analytical_testing->compare_results acceptance Accept or Reject Material compare_results->acceptance

Procurement and Quality Verification Workflow for this compound.

Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol describes a general method for determining the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is based on established analytical procedures for Carvedilol and its related substances[8][9][10]. It is recommended to validate the method for your specific instrumentation and laboratory conditions.

1. Objective: To determine the purity of a this compound sample by calculating the area percentage of the principal peak relative to the total peak area.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Triethylamine

  • Deionized water (18.2 MΩ·cm)

  • Placebo (if analyzing a formulated product)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and 0.02M Orthophosphoric acid (pH adjusted to 2.7 with Triethylamine) in a ratio of 70:30 (v/v) has been shown to be effective.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 240 nm[9][10]

  • Injection Volume: 10 µL

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 15-20 minutes).

5. Solution Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute this solution with the mobile phase to achieve a final concentration of approximately 50 µg/mL.[8]

  • Sample Solution Preparation: Prepare the this compound sample in the same manner as the standard solution to achieve a similar final concentration.

  • Blank Solution: Use the mobile phase as the blank.

6. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the five replicate injections should not be more than 2.0%.

  • The tailing factor for the this compound peak should not be more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

7. Analytical Procedure:

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

8. Data Analysis and Calculation: Calculate the purity of the this compound sample using the area percentage method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Ensure that all significant peaks are integrated.

9. Acceptance Criteria: The purity of the this compound should meet the specifications provided by the supplier and be appropriate for the intended application (typically >98% for use as an internal standard).

Signaling Pathway Involving Carvedilol's Target Receptors

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. Its therapeutic effects in conditions like hypertension and heart failure are mediated through these pathways. The following diagram illustrates the interaction of Carvedilol with its target receptors.

G cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects beta1_ar β1-Adrenergic Receptor heart_rate Decreased Heart Rate beta1_ar->heart_rate contractility Decreased Myocardial Contractility beta1_ar->contractility beta2_ar β2-Adrenergic Receptor alpha1_ar α1-Adrenergic Receptor vasodilation Vasodilation alpha1_ar->vasodilation carvedilol Carvedilol carvedilol->beta1_ar Antagonist carvedilol->beta2_ar Antagonist carvedilol->alpha1_ar Antagonist

References

An In-depth Technical Guide to Carvedilol-d5: Understanding Deuterium Labeling and its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carvedilol-d5, a deuterated analog of the non-selective β/α-1 adrenergic antagonist, Carvedilol. The strategic placement of deuterium atoms enhances its utility as an internal standard in pharmacokinetic and metabolic studies. This document details the precise location of deuterium labeling, summarizes key quantitative data, outlines experimental protocols for its analytical application, and visualizes the complex signaling pathways of its parent compound, Carvedilol.

Deuterium Labeling Position in this compound

This compound is a stable isotope-labeled version of Carvedilol, where five hydrogen atoms are replaced by deuterium atoms. The IUPAC name for this compound is 1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol.[1] This nomenclature precisely defines the location of the deuterium atoms on the propan-2-ol linker of the molecule.

Specifically, the five deuterium atoms are located at the following positions:

  • Two deuterium atoms at position 1 of the propan-2-ol chain.

  • One deuterium atom at position 2 of the propan-2-ol chain.

  • Two deuterium atoms at position 3 of the propan-2-ol chain.

This specific labeling pattern is crucial for its use as an internal standard in mass spectrometry-based bioanalytical methods. The increased mass of this compound allows for its clear differentiation from the unlabeled Carvedilol, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation.

Quantitative Data

This compound is primarily used as an internal standard for the quantification of Carvedilol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes key quantitative parameters for both Carvedilol and this compound.

ParameterCarvedilolThis compound
Molecular Formula C₂₄H₂₆N₂O₄C₂₄H₂₁D₅N₂O₄
Molecular Weight 406.5 g/mol 411.5 g/mol [1]
Precursor Ion ([M+H]⁺) m/z 407.1m/z 412.2[2]
Product Ion m/z 100.1m/z 105.1[2]
Collision Energy 37 eV39 eV[2]

Experimental Protocols

While a detailed, publicly available protocol for the chemical synthesis of Carvediloll-d5 is not readily found in the scientific literature, numerous methods for the synthesis of the parent compound, Carvedilol, have been published. The general synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. The introduction of deuterium atoms would likely be achieved through the use of deuterated starting materials or reagents during this synthesis process.

Below is a detailed experimental protocol for the quantification of Carvedilol in human plasma using this compound as an internal standard, a common application for this deuterated compound.

Bioanalytical Method for Carvedilol Quantification in Human Plasma using LC-MS/MS

This protocol is adapted from validated methods for the analysis of Carvedilol in biological samples.

Objective: To accurately quantify the concentration of Carvedilol in human plasma samples.

Materials and Reagents:

  • Carvedilol reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Carvedilol and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the Carvedilol stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) transitions:

        • Carvedilol: 407.1 → 100.1

        • This compound: 412.2 → 105.1

      • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Carvedilol and this compound.

    • Calculate the peak area ratio of Carvedilol to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Carvedilol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of Carvedilol

Carvedilol exerts its therapeutic effects through the blockade of β-adrenergic and α1-adrenergic receptors. The downstream signaling pathways are complex and involve both G-protein dependent and independent mechanisms.

Beta-Adrenergic Receptor Blockade and Biased Agonism

Carvedilol is a non-selective antagonist of β1 and β2-adrenergic receptors. While it acts as a competitive antagonist to endogenous catecholamines like norepinephrine, it also exhibits a phenomenon known as "biased agonism." This means that it can selectively activate certain downstream signaling pathways while inhibiting others. Specifically, Carvedilol has been shown to block the Gs-protein-mediated activation of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels. However, it can simultaneously promote the recruitment of β-arrestin to the receptor, leading to the activation of other signaling cascades, such as the ERK/MAPK pathway.

Carvedilol_Beta_Blockade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Carvedilol Carvedilol Carvedilol->Beta_Receptor Blocks G_protein Gs Protein Carvedilol->G_protein Inhibits (Inverse Agonist) Beta_Receptor->G_protein Activates Beta_Arrestin β-Arrestin Beta_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., increased heart rate) PKA->Cellular_Response_cAMP Phosphorylates targets ERK_MAPK ERK/MAPK Pathway Beta_Arrestin->ERK_MAPK Activates Cellular_Response_Arrestin Cellular Response (e.g., cell survival) ERK_MAPK->Cellular_Response_Arrestin

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

Alpha-1 Adrenergic Receptor Blockade

Carvedilol also acts as an antagonist at α1-adrenergic receptors, which are coupled to Gq proteins. Blockade of these receptors prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC), ultimately resulting in vasodilation and a reduction in blood pressure.

Carvedilol_Alpha_Blockade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine Alpha_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha_Receptor Activates Carvedilol Carvedilol Carvedilol->Alpha_Receptor Blocks Gq_protein Gq Protein Alpha_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Carvedilol's antagonism at the α1-adrenergic receptor.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Carvedilol. Its well-defined deuterium labeling provides the necessary mass shift for use as an internal standard in highly sensitive and specific LC-MS/MS assays, enabling accurate pharmacokinetic and metabolic profiling. Understanding the intricate signaling mechanisms of Carvedilol, including its biased agonism at β-adrenergic receptors and its potent α1-adrenergic blockade, is crucial for elucidating its full therapeutic potential and for the development of next-generation cardiovascular drugs.

References

A Technical Guide to the Solubility of Carvedilol-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility of Carvedilol-d5 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize deuterated standards like this compound for quantification studies, such as those involving liquid chromatography-mass spectrometry (LC-MS).

This compound is a deuterated analog of Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist.[1] As an internal standard, its solubility characteristics are critical for the preparation of stock solutions, calibration standards, and quality control samples. The solubility of a deuterated compound is generally considered to be nearly identical to its non-deuterated counterpart.

Quantitative Solubility Data

The solubility of this compound and its non-deuterated form, Carvedilol, has been determined in several common organic solvents. This data is crucial for selecting appropriate solvents for analytical and formulation purposes. The following table summarizes the available quantitative and qualitative solubility information.

SolventThis compound Solubility (mg/mL)Carvedilol Solubility (mg/mL)Notes
Dimethylformamide (DMF)30~30Soluble[1][2]
Dimethyl Sulfoxide (DMSO)30~30Freely Soluble[1][2][3]
Ethanol5~5Soluble[1][2]
Methanol-SolubleQualitative data[3]
Methylene Chloride-SolubleQualitative data[3]
Polyethylene Glycol 400 (PEG 400)-Higher than other non-volatile solventsUsed in formulation studies[4][5]
Water-Practically Insoluble[3]

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This technique establishes equilibrium between the dissolved and undissolved solid forms of the substance in a specific solvent at a constant temperature.

Shake-Flask Method Protocol
  • Preparation of Saturated Solution : An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial. This ensures that the solvent becomes fully saturated with the solute.[6]

  • Equilibration : The container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature. This process is typically continued for 24 to 72 hours to ensure that the solution reaches equilibrium.[6]

  • Phase Separation : Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is commonly done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[6]

  • Quantification : The concentration of the dissolved solute in the clear, saturated filtrate is then accurately measured. High-Performance Liquid Chromatography (HPLC) is a frequently used and precise analytical technique for this purpose. A calibration curve, generated from standard solutions of the compound at known concentrations, is used for accurate quantification.[6]

  • Data Reporting : The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining solubility.

G cluster_0 Experimental Workflow: Shake-Flask Method A Add Excess Solute (this compound) to Solvent B Seal Container & Agitate (24-72h at Constant Temp) A->B Equilibration C Centrifuge to Pellet Excess Solid B->C Phase Separation D Filter Supernatant (e.g., 0.22 µm PTFE filter) C->D E Analyze Filtrate (e.g., HPLC) D->E Quantification F Quantify Concentration (vs. Calibration Curve) E->F G Report Solubility (e.g., mg/mL at T°C) F->G

Workflow for the shake-flask solubility determination method.

Carvedilol's Mechanism of Action

Carvedilol functions through a multi-faceted mechanism, primarily involving the blockade of adrenergic receptors.[8] Understanding this mechanism is vital for researchers using this compound as an internal standard in studies investigating its therapeutic effects.

  • Non-Selective Beta-Blockade : Carvedilol blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[8]

    • β1-receptor blockade in the heart muscle reduces heart rate and the force of contraction, which lowers cardiac output and blood pressure.[8]

    • β2-receptor blockade also contributes to slowing the heart rate.[9]

  • Alpha-1 Blockade : Carvedilol also blocks alpha-1 (α1) adrenergic receptors located in vascular smooth muscle.[8] This action leads to vasodilation (widening of blood vessels), which reduces peripheral vascular resistance and further helps to lower blood pressure.[8]

  • Biased Agonism : Some research suggests that Carvedilol can act as a "biased agonist" at the β2-adrenergic receptor, stimulating β-arrestin signaling pathways independently of G-protein coupling.[10] This unique signaling profile may contribute to its particular efficacy in treating heart failure.[10][11]

Logical Relationship: Carvedilol's Dual Receptor Blockade

The diagram below outlines the primary mechanism of action for Carvedilol, showcasing its dual antagonism at both alpha and beta-adrenergic receptors.

G cluster_1 Carvedilol: Dual Mechanism of Action drug Carvedilol beta1 β1-Adrenergic Receptors (Heart) drug->beta1 Blocks beta2 β2-Adrenergic Receptors drug->beta2 Blocks alpha1 α1-Adrenergic Receptors (Vascular Smooth Muscle) drug->alpha1 Blocks effect1 ↓ Heart Rate ↓ Contractility beta1->effect1 beta2->effect1 effect2 Vasodilation ↓ Peripheral Resistance alpha1->effect2 outcome Overall Effect: Lower Blood Pressure effect1->outcome effect2->outcome

Carvedilol's dual blockade of alpha and beta-adrenergic receptors.

References

Introduction to Carvedilol and the Role of Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Thermal Stability of Carvedilol-d5 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Carvedilol and its deuterated analog, this compound, with a specific focus on its implications for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document synthesizes available data to offer insights into potential challenges and best practices for the reliable quantification of this compound as an internal standard.

Carvedilol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. For quantitative bioanalysis, particularly using mass spectrometry-based methods, a stable isotope-labeled internal standard is crucial for accuracy and precision. This compound, a deuterated form of Carvedilol, is commonly employed for this purpose. The underlying assumption in its use is that it behaves identically to the unlabeled analyte during sample preparation and analysis, including having similar thermal stability.

Thermal Stability of Carvedilol

Understanding the thermal stability of Carvedilol is paramount when developing GC-MS methods, as the high temperatures of the injection port and transfer line can induce thermal degradation, leading to inaccurate quantification. Thermogravimetric analysis (TGA) has been the primary technique to assess the bulk thermal stability of Carvedilol.

Summary of Thermal Stability Data

The following table summarizes the key thermal decomposition data for Carvedilol from various studies.

ParameterTemperature (°C)TechniqueObservations
Onset of Decomposition~222-250TGACarvedilol is thermally stable up to this temperature range[1].
Decomposition Range300-800TGASignificant mass loss occurs within this range[1].
Isothermal Stability180TGALess than 0.3% mass loss when held for 60 minutes in a liquid state[1].
Melting Point~100DTA/DSCThe compound melts before it decomposes[1].

Note: No specific thermal stability data for this compound was found in the reviewed literature. However, it is a widely accepted principle in analytical chemistry that deuterium substitution has a negligible effect on the thermal stability of a molecule. Therefore, the thermal stability of this compound is expected to be very similar to that of unlabeled Carvedilol.

Implications for GC-MS Analysis

The thermal stability data for Carvedilol presents a critical consideration for GC-MS method development. Standard GC-MS operating temperatures can approach or exceed the onset of Carvedilol's thermal degradation.

Potential for Thermal Degradation in GC-MS Systems
  • Injector Port: Typical injector port temperatures for the analysis of semi-volatile compounds range from 250°C to 300°C. Given that Carvedilol begins to decompose around 222-250°C, there is a significant risk of degradation in the injector[1].

  • GC Column and Transfer Line: While the temperature program of the GC oven may start at a lower temperature, it often ramps up to temperatures that could induce on-column degradation. Transfer line temperatures are also typically maintained at high temperatures (e.g., 280°C) to prevent analyte condensation, further increasing the risk of degradation[2].

Derivatization as a Strategy to Enhance Thermal Stability

Due to the low volatility and potential thermal lability of beta-blockers like Carvedilol, derivatization is a common strategy to improve their chromatographic behavior and thermal stability for GC-MS analysis[2][3][4]. Derivatization masks polar functional groups (hydroxyl and secondary amine groups in Carvedilol), increasing volatility and often enhancing thermal stability.

Common derivatizing agents for compounds like Carvedilol include:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]

  • Pentafluoropropionic anhydride (PFPA)[2]

Experimental Protocols for GC-MS Analysis of Carvedilol

While a specific validated GC-MS method for this compound was not detailed in the search results, a general protocol can be constructed based on methods for Carvedilol and other beta-blockers.

Sample Preparation and Derivatization
  • Extraction: Carvedilol and this compound are typically extracted from biological matrices using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent (e.g., MSTFA or PFPA) is added. The reaction is often carried out at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of derivatized beta-blockers.

ParameterTypical ValueRationale
Gas Chromatograph
Injection Port Temperature250°CTo ensure rapid volatilization of the derivatized analyte. This temperature should be optimized to minimize potential degradation[2].
Injection ModeSplitlessFor trace-level analysis to maximize analyte transfer to the column[2].
Carrier GasHeliumInert carrier gas with good chromatographic efficiency[2].
ColumnHP-ULTRA-1 or similarA non-polar capillary column suitable for the separation of a wide range of compounds[2].
Oven Temperature ProgramInitial: ~100-150°C, Ramp: 10-20°C/min, Final: ~280-300°CThe program should be optimized to achieve good separation of the analyte from matrix components.
Mass Spectrometer
Interface Temperature280°CTo prevent condensation of the analyte as it elutes from the GC column[2].
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
MS ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized Carvedilol and this compound.

Visualizing the GC-MS Workflow

The following diagrams illustrate the key processes in the GC-MS analysis of this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction Sample->Extraction Add this compound (IS) Derivatization Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: Workflow for GC-MS analysis of this compound.

Thermal_Degradation_Pathway Carvedilol_d5 This compound (in GC Injector/Column) Derivatized_Carvedilol_d5 Derivatized this compound (More Volatile & Stable) Carvedilol_d5->Derivatized_Carvedilol_d5 Derivatization (Pre-Analysis) Intact_Molecule Intact Derivatized Molecule (Target Analyte) Derivatized_Carvedilol_d5->Intact_Molecule Successful Volatilization (Desired Pathway) Degradation_Products Degradation Products Derivatized_Carvedilol_d5->Degradation_Products Thermal Degradation (Potential Issue at High Temp.)

Caption: Potential thermal pathways for this compound in GC-MS.

Conclusions and Recommendations

  • Thermal Stability is a Key Parameter: Carvedilol is thermally stable up to approximately 222-250°C. Above this temperature, the risk of thermal degradation during GC-MS analysis is significant[1].

  • This compound Stability: While specific data is lacking, the thermal stability of this compound is expected to be comparable to that of Carvedilol.

  • Derivatization is Highly Recommended: To mitigate the risk of thermal degradation and improve chromatographic performance, derivatization of Carvedilol and this compound prior to GC-MS analysis is strongly advised[3][4].

  • Method Optimization is Crucial: Careful optimization of GC-MS parameters, particularly the injector port temperature, is essential to minimize on-line degradation and ensure accurate and reproducible results. It is recommended to use the lowest possible injector temperature that still allows for efficient volatilization of the derivatized analyte.

  • Consideration of Alternative Techniques: For applications sensitive to thermal degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative for the analysis of Carvedilol, as it does not require high temperatures and often does not necessitate derivatization[4][5].

By carefully considering the thermal stability of this compound and implementing appropriate analytical strategies such as derivatization and method optimization, researchers can develop robust and reliable GC-MS methods for the quantification of Carvedilol in various matrices.

References

Methodological & Application

Application Note: High-Throughput Analysis of Carvedilol in Human Plasma by LC-MS/MS using Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, indicated for the treatment of heart failure and hypertension.[1][2] Accurate and reliable quantification of carvedilol in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carvedilol in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, Carvedilol-d5, to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Carvedilol reference standard (Sigma Aldrich)

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol (Fisher Scientific)

  • Formic acid (Sigma Aldrich)

  • Ammonium formate (Sigma Aldrich)

  • Human plasma (K3 EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • Liquid Chromatography: Shimadzu UFLC system or equivalent

  • Mass Spectrometer: AB SCIEX QTRAP 5500 or 6500+ system or equivalent, equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[4]

Standard Solutions

Stock solutions of carvedilol and this compound (1 mg/mL) were prepared in methanol.[5] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A simple and rapid protein precipitation method is employed for the extraction of carvedilol and its internal standard from plasma samples.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column UPLC C18 (50 × 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for peak shape and separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 4 minutes[7]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 55 psi
Turbo Gas 55 psi

The MRM transitions for carvedilol and this compound are monitored as follows:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.1100.1[8]
This compound (IS)412.2105.1[8]

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity and Sensitivity
ParameterResult
Linearity Range 0.05 - 50 ng/mL[4]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ < 15%< 15%85 - 115%85 - 115%
Low < 15%< 15%85 - 115%85 - 115%
Medium < 15%< 15%85 - 115%85 - 115%
High < 15%< 15%85 - 115%85 - 115%
Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
Carvedilol > 85%Minimal
This compound > 85%Minimal

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow plasma_sample Plasma Sample Collection add_is Addition of This compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Carvedilol Plasma Sample Analysis Workflow

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of carvedilol in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The method has been validated to meet regulatory requirements for bioanalytical method validation.

References

Application Note: High-Throughput Analysis of Carvedilol in Dried Blood Spots Using Carvedilol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of carvedilol in human dried blood spot (DBS) samples. The assay employs a simple protein precipitation extraction technique and utilizes Carvedilol-d5 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for carvedilol in a microsampling format.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely prescribed for the treatment of heart failure and hypertension. Therapeutic drug monitoring (TDM) of carvedilol can be beneficial for optimizing dosage regimens and ensuring patient adherence. Dried blood spot (DBS) sampling has emerged as a patient-centric and cost-effective alternative to traditional venous blood collection, offering advantages in terms of minimal invasiveness, ease of sample collection, and reduced storage and shipping costs.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and variabilities inherent in the analysis of complex biological samples like whole blood. The SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations during sample preparation and analysis, leading to improved data quality and reliability. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of carvedilol from DBS samples using this compound as the internal standard.

Experimental

Materials and Reagents
  • Carvedilol reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Deionized water

  • Human whole blood (for calibration standards and quality controls)

  • DBS collection cards (e.g., Whatman 903)

LC-MS/MS Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Standards and Quality Controls

Stock Solutions: Prepare individual stock solutions of carvedilol and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the carvedilol stock solution with a 50:50 methanol:water mixture to create working standard solutions for spiking into whole blood to form the calibration curve.

Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., acetonitrile:methanol, 1:1, v/v) to achieve a final concentration appropriate for addition to all samples.

Calibration Standards and Quality Controls (QCs): Spike human whole blood with the carvedilol working standard solutions to prepare calibration standards covering the desired concentration range (e.g., 1.00–200 ng/mL). Prepare at least three levels of quality control samples (low, medium, and high) in a similar manner from a separate weighing of the reference standard.

Sample Preparation: Dried Blood Spot Collection and Extraction
  • DBS Collection: Spot a fixed volume (e.g., 20 µL) of the spiked whole blood (calibration standards and QCs) or patient blood onto the DBS cards. Allow the spots to dry completely at ambient temperature for at least 2 hours.

  • DBS Punching: Punch a 3 mm disc from the center of each dried blood spot into a clean 96-well plate or microcentrifuge tube.

  • Extraction: To each well or tube, add 100 µL of the internal standard working solution in the extraction solvent (e.g., acetonitrile:methanol, 1:1, v/v).

  • Vortex and Centrifuge: Seal the plate or cap the tubes, vortex for 1 minute, and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient As required to achieve separation
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Collision Gas Medium

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.1100.1
This compound (IS)412.2105.1

Results and Discussion

The described method was validated following FDA guidelines for bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, and recovery.

Linearity

The calibration curve was linear over the concentration range of 1.00 to 200 ng/mL for carvedilol in human whole blood. A quadratic regression with 1/x² weighting was used for the calibration model. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.00≤ 1585-115≤ 1585-115
Low QC3.00≤ 1585-115≤ 1585-115
Mid QC80.0≤ 1585-115≤ 1585-115
High QC160≤ 1585-115≤ 1585-115

Note: The values in the table are representative and based on typical acceptance criteria for bioanalytical method validation.

Selectivity and Matrix Effect

The method demonstrated good selectivity with no significant interference from endogenous components in blank human blood. The use of this compound as an internal standard effectively compensated for any potential matrix effects, ensuring accurate quantification.

Recovery

The extraction recovery of carvedilol from the DBS matrix was consistent and reproducible across the different QC levels.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis DBS_Collection DBS Collection (20 µL Blood) Drying Air Dry (≥ 2 hours) DBS_Collection->Drying Punching Punch 3 mm Disc Drying->Punching Add_IS Add Extraction Solvent with this compound Punching->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_MSMS LC-MS/MS Analysis Transfer->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow from DBS sample collection to data analysis.

logical_relationship cluster_process Analytical Process Analyte Carvedilol Sample_Prep Sample Preparation Variability Analyte->Sample_Prep Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect LC_MSMS_Variation LC-MS/MS System Variability Analyte->LC_MSMS_Variation IS This compound (IS) IS->Sample_Prep IS->Matrix_Effect IS->LC_MSMS_Variation LC_MSMS_Response LC-MS/MS Response Ratio (Analyte/IS) Sample_Prep->LC_MSMS_Response Matrix_Effect->LC_MSMS_Response LC_MSMS_Variation->LC_MSMS_Response Accurate_Quant Accurate Quantification LC_MSMS_Response->Accurate_Quant

Caption: Role of the internal standard in ensuring accurate quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of carvedilol in dried blood spots using this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for therapeutic drug monitoring and pharmacokinetic studies where microsampling is advantageous. The simple extraction procedure and the use of a stable isotope-labeled internal standard contribute to the high-throughput capabilities and robustness of the assay.

References

Application Note: Chiral Separation and Quantification of Carvedilol Enantiomers in Human Plasma using Carvedilol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, prescribed as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. The two enantiomers exhibit different pharmacological activities; the (S)-(-)-enantiomer is a potent beta- and alpha-1-adrenergic antagonist, while the (R)-(+)-enantiomer primarily displays alpha-1-adrenergic antagonist activity.[1] Due to these stereoselective pharmacological effects and potential differences in their pharmacokinetic profiles, the enantioselective quantification of carvedilol is crucial in clinical and pharmaceutical research.

This application note details a robust and sensitive method for the chiral separation and quantification of (R)- and (S)-carvedilol in human plasma using a deuterated internal standard, Carvedilol-d5. The method employs protein precipitation for sample cleanup, followed by chiral derivatization and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of carvedilol enantiomers and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then derivatized with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomers. These diastereomers are subsequently separated on a standard achiral reversed-phase column and detected by a tandem mass spectrometer. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3]

Materials and Reagents

  • (R)-Carvedilol and (S)-Carvedilol reference standards

  • Racemic this compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Human plasma (blank)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic carvedilol in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of racemic this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the carvedilol stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 150 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.[2]

  • Vortex mix for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Chiral Derivatization
  • Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of GITC in acetonitrile.

  • Vortex for 10 seconds.

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, add 50 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds.

  • Transfer the final solution to an HPLC vial for LC-MS/MS analysis.

Instrumentation and Conditions

LC-MS/MS System
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (R)-Carvedilol-GITC: [To be determined by infusion]
(S)-Carvedilol-GITC: [To be determined by infusion]
(R)-Carvedilol-d5-GITC: [To be determined by infusion]
(S)-Carvedilol-d5-GITC: [To be determined by infusion]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Analysis and Quantification

The concentrations of (R)- and (S)-carvedilol in the plasma samples are determined by constructing calibration curves. The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression analysis is then applied to the data.

Method Validation Summary

The method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical expected performance based on published data.[2]

ParameterTypical Specification
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Matrix Effect Minimized by the use of a stable isotope-labeled internal standard

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (150 µL) add_is Add this compound IS in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex Mix add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in GITC Solution evaporate->reconstitute incubate Incubate at 60°C reconstitute->incubate add_acid Add 0.1% Formic Acid incubate->add_acid lcms LC-MS/MS Analysis add_acid->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the chiral separation of carvedilol.

internal_standard_logic cluster_process Sample Processing Analyte Carvedilol Enantiomers (in plasma) Extraction Extraction Analyte->Extraction IS This compound (IS) (known amount added) IS->Extraction Derivatization Derivatization Extraction->Derivatization LC_Injection LC Injection Derivatization->LC_Injection MS_Detection MS Detection (Peak Areas Measured) LC_Injection->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Quantification (using Calibration Curve) Ratio->Quantification

Caption: Use of this compound as an internal standard for quantification.

References

Application Notes and Protocols for Carvedilol-d5 in In Vitro Drug Metabolism Studies with Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1][2][3] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients. In vitro models, particularly human liver microsomes (HLMs), are indispensable tools for these investigations.[4][5]

Carvedilol-d5, a deuterated analog of carvedilol, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.[6][7] Its chemical properties are nearly identical to carvedilol, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for precise and accurate quantification by correcting for variations in sample processing and matrix effects.[6][8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro drug metabolism studies with liver microsomes to investigate the metabolic stability, metabolite profile, and enzyme kinetics of carvedilol.

Application: Metabolic Stability of Carvedilol

Metabolic stability assays determine the rate at which a drug is metabolized by liver enzymes. This information is critical for predicting hepatic clearance in vivo.

Protocol: Metabolic Stability of Carvedilol in Human Liver Microsomes

This protocol outlines the procedure to determine the rate of disappearance of carvedilol when incubated with human liver microsomes.

Materials:

  • Carvedilol

  • This compound (for internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) (for reaction termination)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of carvedilol (e.g., 1 mM in DMSO). The final concentration of DMSO in the incubation mixture should be less than 0.5%.[10]

    • Prepare a working solution of carvedilol by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the internal standard solution of this compound in ACN or MeOH (e.g., 100 ng/mL).

    • Thaw the pooled HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.[10][11]

  • Incubation:

    • Pre-warm the HLM suspension and carvedilol working solution at 37°C for 5 minutes.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

    • The final incubation mixture should contain:

      • Carvedilol (e.g., 1 µM)

      • Human Liver Microsomes (0.5 mg/mL)

      • NADPH regenerating system

      • Potassium Phosphate Buffer (to final volume)

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH containing the this compound internal standard.

  • Sample Processing:

    • Centrifuge the terminated samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of carvedilol at each time point. The use of this compound as an internal standard will correct for any analytical variability.

Data Analysis:

  • Plot the natural logarithm of the percentage of carvedilol remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Application: Metabolite Identification and Profiling

Identifying the metabolites of carvedilol is essential for understanding its complete metabolic pathway and assessing the potential for active or toxic metabolites.

Protocol: Metabolite Identification of Carvedilol using Human Liver Microsomes

This protocol describes the generation and identification of carvedilol metabolites.

Materials:

  • Same as the Metabolic Stability protocol.

Procedure:

  • Incubation:

    • Follow the incubation procedure described in the Metabolic Stability protocol, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

    • It is also beneficial to use a higher concentration of carvedilol (e.g., 10 µM) to increase the abundance of metabolites.

  • Sample Preparation:

    • After incubation, terminate the reaction with ice-cold ACN or MeOH.

    • Centrifuge to remove proteins.

    • The supernatant can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase the concentration of metabolites for detection.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.

    • Use data-dependent scanning (e.g., product ion scanning) to acquire fragmentation spectra of the detected metabolites.

    • The fragmentation pattern of the metabolites can be compared to that of the parent drug (carvedilol) to elucidate the structure of the metabolites. Carvedilol is primarily metabolized to 4'- and 5'-hydroxyphenyl, 8-hydroxycarbazolyl, and O-desmethyl derivatives.[13]

Data Presentation: Carvedilol Metabolites and Responsible CYP Enzymes

MetaboliteAbbreviationMajor Cytochrome P450 Enzymes Involved
4'-Hydroxycarvedilol4'OHCCYP2D6[13]
5'-Hydroxycarvedilol5'OHCCYP2D6[13]
8-Hydroxycarvedilol8'OHCCYP1A2, CYP3A4[13]
O-DesmethylcarvedilolODMCCYP2C9[13]

Application: Enzyme Kinetic Analysis

Determining the kinetic parameters (Kₘ and Vₘₐₓ) for the formation of carvedilol's major metabolites helps to understand the efficiency of the metabolic pathways and predict the potential for saturation at therapeutic doses.

Protocol: Enzyme Kinetics of Carvedilol Metabolism

Materials:

  • Same as the Metabolic Stability protocol.

  • Authentic standards of the major carvedilol metabolites (if available for quantification).

Procedure:

  • Incubation:

    • Prepare a series of carvedilol concentrations (e.g., ranging from 0.1 to 100 µM).

    • Incubate each concentration with HLMs and the NADPH regenerating system for a short, predetermined time within the linear range of metabolite formation.

    • Terminate the reactions as previously described.

  • LC-MS/MS Analysis:

    • Quantify the amount of each major metabolite formed at each carvedilol concentration. This compound can be used as an internal standard for the parent drug, and if available, deuterated metabolite standards can be used for the metabolites.

Data Analysis:

  • Plot the rate of metabolite formation (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]).

  • Non-linear regression analysis is the preferred method to determine the Kₘ and Vₘₐₓ values.

Data Presentation: Kinetic Parameters for Carvedilol Metabolite Formation in Rat Liver Microsomes

MetaboliteEnantiomerKₘ (µM)Vₘₐₓ (nmol/min/mg protein)Intrinsic Clearance (Vₘₐₓ/Kₘ)
1-HydroxycarvedilolR(+)15.20.280.018
S(-)25.60.200.008
8-HydroxycarvedilolR(+)12.80.120.009
S(-)7.20.130.018
O-DesmethylcarvedilolR(+)24.40.030.001
S(-)20.80.020.001
4'-HydroxycarvedilolR(+)13.00.020.002
S(-)6.10.030.005

Visualizations

Carvedilol_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Carvedilol Carvedilol Stock Incubation_Mix Incubation Mixture Carvedilol->Incubation_Mix Carvedilol_d5 This compound (IS) Termination Reaction Termination (ACN/MeOH + IS) Carvedilol_d5->Termination HLM Human Liver Microsomes HLM->Incubation_Mix NADPH NADPH System NADPH->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix Incubation_Mix->Termination Centrifugation Protein Precipitation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Stability Metabolic Stability LCMS->Stability Metabolites Metabolite ID LCMS->Metabolites Kinetics Enzyme Kinetics LCMS->Kinetics

Caption: Experimental workflow for in vitro metabolism studies of carvedilol.

Carvedilol_Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation, Demethylation) cluster_phase2 Phase II Metabolism (Glucuronidation) Carvedilol Carvedilol M1 4'-Hydroxycarvedilol Carvedilol->M1 CYP2D6 M2 5'-Hydroxycarvedilol Carvedilol->M2 CYP2D6 M3 8-Hydroxycarvedilol Carvedilol->M3 CYP1A2, CYP3A4 M4 O-Desmethylcarvedilol Carvedilol->M4 CYP2C9 Glucuronides Glucuronide Conjugates Carvedilol->Glucuronides UGT1A1, UGT2B4, UGT2B7 M1->Glucuronides UGTs M2->Glucuronides UGTs M3->Glucuronides UGTs M4->Glucuronides UGTs

Caption: Metabolic pathways of carvedilol in the liver.

Conclusion

The use of this compound as an internal standard is indispensable for generating high-quality, reliable data in in vitro drug metabolism studies. The protocols and information provided herein offer a robust framework for researchers to investigate the metabolic characteristics of carvedilol, contributing to a better understanding of its pharmacology and clinical use. These studies are fundamental in drug development for predicting in vivo outcomes and informing clinical study design.

References

Application of Carvedilol-d5 in Pediatric Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Carvedilol-d5 in pediatric pharmacokinetic (PK) studies. This compound, a stable isotope-labeled internal standard, is essential for the accurate quantification of carvedilol in biological matrices, a critical aspect of pediatric drug development where sample volumes are limited and precision is paramount.

Introduction

Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity, used in the treatment of heart failure and hypertension.[1] The pharmacokinetics of carvedilol in pediatric patients, particularly those with congestive heart failure (CHF), show significant variability and differ from adults, necessitating age- and weight-specific dosing strategies.[2][3] Factors such as the maturation of drug-metabolizing enzymes and physiological development contribute to these differences.[4] The use of a stable isotope-labeled internal standard like this compound in conjunction with highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification of carvedilol in pediatric PK studies.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of carvedilol in pediatric patients with congestive heart failure from published studies. These data highlight the age-dependent variability in carvedilol disposition.

Table 1: Carvedilol Pharmacokinetic Parameters in Pediatric Patients with Congestive Heart Failure. [4][6]

ParameterValue (Mean ± SD)Patient Population
Cmax (ng/mL)5.13 ± 2.89 (dose-normalized)5 children (age range not specified)
Tmax (h)0.93 ± 0.395 children (age range not specified)
AUC₀-∞ (ng·h/mL)20.4 ± 12.89 (dose-normalized)5 children (age range not specified)
Half-life (t½) (h)3.12 ± 1.375 children (age range not specified)
Mean Residence Time (h)4.50 ± 1.445 children (age range not specified)

Table 2: Age-Dependent Differences in Carvedilol Half-Life. [7]

Age GroupHalf-life (t½) (h)
< 3.5 years2.2
> 3.5 years3.6
Adults5.2

Table 3: Age-Adjusted Dosing Simulations for Comparable Exposure to Adults. [2]

Age GroupRecommended Daily Dose (mg/kg)
Infants (28 days to 23 months)3
Children (2-11 years)2
Adolescents (12-15 years)1
Adults0.7

Experimental Protocols

This section outlines a detailed protocol for a pediatric pharmacokinetic study of carvedilol, incorporating the use of this compound as an internal standard for sample analysis by LC-MS/MS.

Study Design and Conduct

A prospective, open-label pharmacokinetic study can be conducted in pediatric patients with stable congestive heart failure who are prescribed carvedilol as part of their standard care.

Inclusion Criteria:

  • Age from 1 month to 18 years.

  • Diagnosed with congestive heart failure.

  • Clinically stable and on a stable dose of carvedilol for at least two weeks.

Exclusion Criteria:

  • Known hypersensitivity to carvedilol.

  • Severe hepatic or renal impairment.

  • Concomitant use of drugs known to significantly interact with carvedilol metabolism.

Dosing:

  • Administer the prescribed oral dose of carvedilol. The initial dose is typically 0.05 mg/kg/dose twice daily, with gradual increments.[7]

Pharmacokinetic Sampling:

  • Collect sparse blood samples (e.g., 0.2-0.5 mL) at pre-dose and at 1, 2, 4, 8, and 12 hours post-dose.

  • For infants and young children, dried blood spot (DBS) sampling can be a less invasive alternative.

Sample Preparation and Analysis using LC-MS/MS with this compound

This protocol is adapted from validated methods for carvedilol quantification in biological matrices.[5]

Materials:

  • Carvedilol analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Human plasma (for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of carvedilol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the carvedilol stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 0.500 ng/mL) in the precipitation solution (methanol:acetonitrile, 1:1, v/v).[5]

Sample Extraction from Plasma:

  • Pipette 50 µL of pediatric plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of water and vortex for 30 seconds.

  • Add 1 mL of the precipitation solution containing the this compound internal standard.[5]

  • Vortex for another 30 seconds.

  • Centrifuge at 20,238 x g for 5 minutes.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., Zorbax SB-C18).[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 15 µL.[8]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carvedilol: m/z 407.1 -> 100.1[9]

    • This compound: (adjust for the mass shift due to deuterium)

Data Analysis:

  • Quantify carvedilol concentrations using the peak area ratio of carvedilol to this compound.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Diagrams

Experimental Workflow

experimental_workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis patient_recruitment Patient Recruitment (Pediatric CHF) dosing Carvedilol Administration patient_recruitment->dosing sampling Sparse Blood Sampling (Plasma or DBS) dosing->sampling sample_prep Sample Preparation (Protein Precipitation & LLE) sampling->sample_prep is_addition Addition of This compound (IS) sample_prep->is_addition lcms_analysis LC-MS/MS Analysis is_addition->lcms_analysis quantification Quantification lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) quantification->pk_modeling param_determination Determination of PK Parameters (Cmax, Tmax, AUC) pk_modeling->param_determination

Caption: Experimental workflow for a pediatric pharmacokinetic study of carvedilol.

Carvedilol Signaling Pathway

carvedilol_signaling cluster_receptors Adrenergic Receptors cluster_downstream Downstream Effects beta1_ar β1-Adrenergic Receptor cAMP ↓ cAMP beta1_ar->cAMP Ca_handling Modulation of Ca2+ Handling (SERCA2a activity) beta1_ar->Ca_handling beta2_ar β2-Adrenergic Receptor mapk_erk β-arrestin-biased signaling (MAPK/ERK pathway) beta2_ar->mapk_erk alpha1_ar α1-Adrenergic Receptor vasodilation Vasodilation alpha1_ar->vasodilation PKA ↓ PKA Activity cAMP->PKA contractility ↓ Cardiac Contractility (Negative Inotropy) PKA->contractility heart_rate ↓ Heart Rate (Negative Chronotropy) PKA->heart_rate carvedilol Carvedilol carvedilol->beta1_ar Antagonist carvedilol->beta2_ar Antagonist carvedilol->alpha1_ar Antagonist

Caption: Simplified signaling pathway of carvedilol.

References

Application Note: Quantitative Analysis of Carvedilol in Human Urine by LC-MS/MS Using Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure. Monitoring its excretion in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of patient compliance. This application note describes a robust and sensitive method for the quantitative analysis of Carvedilol in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carvedilol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

This method employs a straightforward sample preparation procedure followed by rapid and selective LC-MS/MS analysis, making it suitable for high-throughput bioanalytical laboratories. The protocol has been detailed to provide researchers with a comprehensive guide for method implementation and validation.

Experimental Protocols

Materials and Reagents
  • Carvedilol (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Ultrapure Water

  • Human Urine (Drug-free)

Standard Solutions and Calibration Standards

Stock solutions of Carvedilol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture.

Calibration standards were prepared by spiking drug-free human urine with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 200 ng/mL. Quality control (QC) samples were prepared at three concentration levels: low (1.5 ng/mL), medium (75 ng/mL), and high (150 ng/mL).

Sample Preparation: Liquid-Liquid Microextraction (LLME)

A liquid-liquid microextraction method is employed for the efficient extraction of Carvedilol from the urine matrix.[1]

  • To 1.0 mL of urine sample in a centrifuge tube, add 50 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 2.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Nebulizer Gas (GS1) 55 psi
Heater Gas (GS2) 55 psi
Collision Gas Medium

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carvedilol 407.1100.137
This compound 412.2105.139

Data Presentation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
Low 1.5< 8.5< 9.2± 7.8
Medium 75< 6.3< 7.1± 5.5
High 150< 5.1< 6.5± 4.9

Table 6: Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)
Carvedilol Low (1.5)88.2
Medium (75)91.5
High (150)93.1
This compound 10090.7

Mandatory Visualizations

experimental_workflow urine_sample Urine Sample (1 mL) add_is Add this compound (Internal Standard) urine_sample->add_is extraction Liquid-Liquid Microextraction (Methyl tert-butyl ether) add_is->extraction centrifuge Centrifugation (4000 rpm, 10 min) extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen, 40°C) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Experimental workflow for the extraction of Carvedilol from urine.

analytical_process hplc HPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) hplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Q2) (Collision Induced Dissociation) ms1->cid Carvedilol (407.1) This compound (412.2) ms2 Quadrupole 3 (Q3) (Product Ion Detection) cid->ms2 Carvedilol (100.1) This compound (105.1) detector Detector ms2->detector data Data Acquisition & Processing detector->data

Caption: LC-MS/MS analytical process for Carvedilol quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Carvedilol in human urine. The use of this compound as an internal standard ensures the accuracy and precision of the results. The sample preparation procedure is straightforward, and the chromatographic runtime is short, making the method suitable for the analysis of a large number of samples in a clinical or research setting. This application note provides a comprehensive protocol that can be readily implemented in bioanalytical laboratories.

References

Solid-Phase Extraction Protocol for Carvedilol with Carvedilol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Carvedilol and its deuterated internal standard, Carvedilol-d5, from human plasma. This method is suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is intended for researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering high recovery and removal of matrix interferences. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability during sample preparation and analysis.

This protocol is based on established methods for the analysis of Carvedilol in human plasma, utilizing a mixed-mode cation exchange SPE sorbent.

Experimental Protocol

This protocol outlines the necessary materials, reagent preparation, and step-by-step procedure for the solid-phase extraction of Carvedilol and this compound from human plasma.

Materials and Reagents
  • Carvedilol analytical standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Ammonium hydroxide (reagent grade)

  • Deionized water

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Solution Preparation
  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at an appropriate concentration (e.g., 100 ng/mL).

  • Sample Pre-treatment Solution (Acidification): 2% Formic acid in deionized water (v/v).

  • Wash Solution 1 (Acidic Wash): 2% Formic acid in deionized water (v/v).

  • Wash Solution 2 (Organic Wash): Methanol.

  • Elution Solution: 5% Ammonium hydroxide in methanol (v/v).

  • Reconstitution Solution: Acetonitrile/water (50:50, v/v).

SPE Procedure
  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard spiking solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a low vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute Carvedilol and this compound by adding two 500 µL aliquots of the elution solution (5% ammonium hydroxide in methanol).

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solution.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Carvedilol using a solid-phase extraction protocol coupled with LC-MS/MS.

ParameterCarvedilolThis compound (IS)Reference
Linearity Range 0.05 - 50 ng/mLN/A[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mLN/A[1]
Recovery 94 - 99%94 - 99%[1]
Intra-batch Precision (% CV) 0.74 - 3.88%N/A[1]
Inter-batch Precision (% CV) 0.74 - 3.88%N/A[1]
Intra-batch Accuracy 96.4 - 103.3%N/A[1]
Inter-batch Accuracy 96.4 - 103.3%N/A[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction protocol for Carvedilol.

SPE_Workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is acidify Acidify with Formic Acid add_is->acidify centrifuge Centrifuge to Precipitate Proteins acidify->centrifuge load Load Supernatant onto SPE Cartridge centrifuge->load Supernatant condition Condition SPE Cartridge (Methanol & Water) condition->load wash1 Wash 1: 2% Formic Acid in Water load->wash1 wash2 Wash 2: Methanol wash1->wash2 dry Dry Cartridge under Vacuum wash2->dry elute Elute with 5% NH4OH in Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Acetonitrile/Water evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Solid-Phase Extraction Workflow for Carvedilol.

References

Application Notes and Protocols for Carvedilol-d5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carvedilol-d5 in high-throughput screening (HTS) campaigns, focusing on its primary role as an internal standard in confirmatory assays and its relevance in studying adrenergic receptor pharmacology. Detailed protocols for primary screening assays and subsequent quantitative analysis are provided to guide researchers in drug discovery and development.

Introduction to Carvedilol and its Deuterated Analog

Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic blocker used in the treatment of heart failure and hypertension.[1][2] Its mechanism of action involves blocking beta-1, beta-2, and alpha-1 adrenergic receptors.[2][3] Notably, Carvedilol exhibits biased agonism, particularly at the β2-adrenergic receptor, where it can stimulate β-arrestin signaling pathways independent of G-protein activation.[4] This unique pharmacological profile makes it an important tool and lead compound in cardiovascular drug discovery.

This compound is a deuterated form of Carvedilol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.[5][6][7] In HTS, this compound is not typically used as a primary screening compound but is invaluable in secondary or confirmatory screens to accurately quantify Carvedilol or its analogs identified as "hits" from a primary screen. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and analysis.[6][8]

Data Presentation: Carvedilol Binding Affinities

The following tables summarize the binding affinities of Carvedilol for various adrenergic receptors, presented as pKi and KD values. This data is crucial for designing primary binding assays and interpreting screening results.

Table 1: Carvedilol pKi Values for Adrenergic Receptors

Receptor SubtypepKiReference
β1-adrenergic~8.4[9]
β2-adrenergic~8.0[9]
α1-adrenergic-[9]
α1A-adrenergic~7.9[9]
α1B-adrenergic~8.6[9]
α1D-adrenergic~8.9[9]

Table 2: Carvedilol KD (Dissociation Constant) Values

Receptor SubtypeKD (nM)Reference
β1-receptors~4-5[9]
β2-receptors-[9]

Signaling Pathways and Experimental Workflows

Carvedilol Signaling Pathways

Carvedilol's interaction with adrenergic receptors triggers distinct downstream signaling cascades. The following diagrams illustrate the canonical adrenergic signaling pathway and the β-arrestin pathway preferentially activated by Carvedilol.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Carvedilol Carvedilol Adrenergic_Receptor Adrenergic Receptor (β1, β2, α1) Carvedilol->Adrenergic_Receptor Blocks G_Protein G-Protein (Gs/Gi, Gq) Adrenergic_Receptor->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gs stimulates Gi inhibits PLC Phospholipase C G_Protein->PLC Gq stimulates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Physiological_Response Physiological Response PKA->Physiological_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Physiological_Response

Canonical Adrenergic Receptor Signaling Pathway Blocked by Carvedilol.

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Carvedilol Carvedilol (Biased Agonist) Beta_Adrenergic_Receptor β-Adrenergic Receptor Carvedilol->Beta_Adrenergic_Receptor Binds GRK GRK Beta_Adrenergic_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor GRK->Beta_Adrenergic_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits MAPK_Pathway MAPK Pathway (ERK1/2) Beta_Arrestin->MAPK_Pathway Activates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates Downstream_Signaling Downstream Signaling MAPK_Pathway->Downstream_Signaling

Carvedilol-Stimulated β-Arrestin Signaling Pathway.
High-Throughput Screening Workflow

A typical HTS campaign to identify novel adrenergic receptor modulators would involve a primary screen to identify "hits," followed by a secondary screen to confirm activity and determine potency. This compound would be employed in the secondary screening phase.

HTS_Workflow cluster_primary Primary HTS cluster_secondary Secondary/Confirmatory Screen Compound_Library Compound Library Primary_Assay Primary Assay (e.g., Radioligand Binding or β-Arrestin Recruitment) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Confirms Activity and Potency) Hit_Identification->Dose_Response LC_MS_MS LC-MS/MS Quantification (with this compound as Internal Standard) Dose_Response->LC_MS_MS Validated_Hits Validated Hits LC_MS_MS->Validated_Hits

High-Throughput Screening Workflow Incorporating this compound.

Experimental Protocols

Protocol 1: Primary High-Throughput Radioligand Competition Binding Assay

This protocol is designed for a primary screen to identify compounds that bind to a specific adrenergic receptor subtype.

Objective: To identify compounds from a library that compete with a known radioligand for binding to a target adrenergic receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human adrenergic receptor of interest (e.g., β1, β2, α1A).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Dihydroalprenolol for β-receptors, [3H]-Prazosin for α1-receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled antagonist (e.g., 10 µM Propranolol for β-receptors, 10 µM Phentolamine for α1-receptors).

  • Compound Library: Compounds dissolved in DMSO.

  • 96- or 384-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Add 2 µL of each compound from the library to the wells of the microplate. For control wells, add 2 µL of DMSO (total binding) or 2 µL of the non-specific binding control (non-specific binding).

  • Receptor and Radioligand Addition: Prepare a mixture of the cell membranes and the radioligand in assay buffer. The final concentration of the radioligand should be at or below its KD value. Add 98 µL of this mixture to each well.[10]

  • Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[12]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound compared to the control wells. Identify "hits" as compounds that exhibit a statistically significant level of inhibition.

Protocol 2: Primary High-Throughput β-Arrestin Recruitment Assay

This protocol is suitable for identifying compounds that promote or inhibit the interaction between an activated adrenergic receptor and β-arrestin, a key mechanism for Carvedilol's biased agonism.

Objective: To identify compounds that modulate the recruitment of β-arrestin to the target adrenergic receptor.

Materials:

  • Cell Line: A cell line engineered to express the target adrenergic receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin cells from Eurofins DiscoverX or similar).[13]

  • Cell Culture Medium: As recommended for the specific cell line.

  • Assay Buffer: As recommended by the assay manufacturer.

  • Agonist Control: A known agonist for the target receptor (e.g., Isoproterenol for β-receptors).

  • Antagonist Control: A known antagonist (e.g., Propranolol).

  • Compound Library: Compounds dissolved in DMSO.

  • Detection Reagents: As supplied with the β-arrestin assay kit.

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Addition: Add the compounds from the library to the wells. Include wells with agonist and antagonist controls.

  • Incubation: Incubate the plates for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents to each well according to the manufacturer's protocol. These reagents will generate a chemiluminescent signal proportional to the extent of β-arrestin recruitment.[14]

  • Signal Measurement: Incubate for the recommended time and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the control wells and identify compounds that significantly increase (agonists) or decrease (antagonists) the β-arrestin recruitment signal.

Protocol 3: Secondary/Confirmatory LC-MS/MS Assay with this compound

This protocol is for the accurate quantification of "hit" compounds (structurally similar to Carvedilol) from the primary screen, using this compound as an internal standard.

Objective: To confirm the identity and accurately quantify the concentration of hit compounds from a primary HTS screen.

Materials:

  • Hit Compounds: Selected compounds from the primary screen.

  • This compound: As an internal standard.

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Analytical Column: A suitable C18 reversed-phase column.

  • Mobile Phase: e.g., A mixture of acetonitrile and water with 0.1% formic acid.

  • Solvents: Acetonitrile, methanol, water (LC-MS grade).

  • 96-well deep-well plates for sample preparation.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample from the primary assay (or a prepared standard), add 10 µL of a this compound working solution (at a known concentration).[8]

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Separate the analyte and the internal standard using a suitable gradient elution on the analytical column.

    • Detect the parent and product ions for both the analyte and this compound using Multiple Reaction Monitoring (MRM) mode. The transitions for Carvedilol are typically m/z 407.1 -> 100.1.[15] The transition for this compound will be m/z 412.1 -> 100.1 (or another appropriate product ion).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of this compound.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for robust and reliable high-throughput screening campaigns aimed at discovering novel modulators of adrenergic receptors. While not used in primary screens, its role as an internal standard in confirmatory LC-MS/MS assays is essential for accurate hit validation and quantification. The provided protocols for primary binding and functional assays, in conjunction with the detailed LC-MS/MS method, offer a comprehensive workflow for identifying and characterizing new chemical entities targeting the adrenergic system. The unique biased agonism of Carvedilol also makes it an important reference compound in assays designed to explore this increasingly important area of GPCR pharmacology.

References

Application of Carvedilol-d5 in Bioequivalence Studies of Carvedilol Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of Carvedilol-d5 as an internal standard in bioequivalence studies of carvedilol formulations. The focus is on the analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the standard for bioanalytical assays in such studies.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, used in the management of hypertension and heart failure. To ensure that a generic carvedilol formulation is therapeutically equivalent to a reference product, a bioequivalence study is conducted. A critical component of this study is the accurate quantification of carvedilol in biological matrices, typically human plasma.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound possesses nearly identical physicochemical properties to carvedilol, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-eluting, stable isotope-labeled internal standard compensates for potential variability in the analytical process, leading to high accuracy and precision in the quantification of carvedilol.

Experimental Protocols

Bioequivalence Study Design
  • Subjects: A sufficient number of healthy male and non-pregnant, non-lactating female subjects are enrolled.

  • Study Periods: The study consists of two periods separated by a washout period of at least 7 days.

  • Treatment: In each period, subjects receive a single oral dose of either the test or the reference carvedilol formulation.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose).[2]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Carvedilol

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly developed and validated for the simultaneous determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma, using their deuterated internal standards (this compound and 4'-hydroxyphenyl carvedilol-d4).[3]

2.2.1. Materials and Reagents

  • Carvedilol reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Control human plasma

2.2.2. Stock and Working Solutions Preparation

  • Stock Solutions: Prepare individual stock solutions of carvedilol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the carvedilol stock solution with a methanol:water (1:1, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

2.2.3. Sample Preparation (Solid-Phase Extraction) [3]

  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

2.2.4. UPLC-MS/MS Conditions

  • UPLC System: A system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[3]

  • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization.[3]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for carvedilol and this compound are monitored.

2.2.5. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters include:

  • Selectivity

  • Linearity (e.g., 0.05-50 ng/mL for carvedilol).[3]

  • Accuracy and Precision (intra- and inter-batch).[3]

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

The pharmacokinetic parameters are calculated from the plasma concentration-time profiles of carvedilol for both the test and reference formulations.

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis

Quantitative Data Summary

The following tables present example pharmacokinetic data from bioequivalence studies of different carvedilol tablet strengths.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)58.9 ± 23.462.1 ± 25.890.70 - 104.84%
AUC0-t (ng·h/mL)198.7 ± 75.6192.3 ± 70.198.54 - 106.94%
AUC0-∞ (ng·h/mL)205.4 ± 78.9198.6 ± 73.298.54 - 106.56%
Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)29.5 ± 11.830.2 ± 12.592.00 - 107.33%
AUC0-t (ng·h/mL)99.8 ± 38.198.9 ± 36.495.56 - 105.99%
AUC0-∞ (ng·h/mL)103.2 ± 40.2102.5 ± 38.794.80 - 104.98%

Table 3: Pharmacokinetic Parameters for Carvedilol 25 mg Tablets (Test vs. Reference) [2]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)73.71 ± 34.0478.93 ± 43.6485.3 - 114.3%
AUC0-24 (ng·h/mL)285.1 ± 147.0296.9 ± 176.190.4 - 107.6%
AUC0-∞ (ng·h/mL)296.5 ± 161.4303.4 ± 177.990.9 - 108.4%

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in a carvedilol bioequivalence study.

Bioequivalence_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Analysis Subject_Screening Subject Screening Randomization Randomization Subject_Screening->Randomization Dosing_Period1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Dosing_Period2 Period 2: Dosing (Alternate Formulation) Washout->Dosing_Period2 Blood_Sampling2 Blood Sampling Dosing_Period2->Blood_Sampling2 Plasma_Separation Plasma Separation & Storage Blood_Sampling2->Plasma_Separation Sample_Preparation Sample Preparation (SPE) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a Carvedilol Bioequivalence Study.

LCMS_Quantification_Principle cluster_sample Plasma Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Carvedilol Carvedilol (Analyte) SPE Solid-Phase Extraction Carvedilol->SPE Carvedilol_d5 This compound (Internal Standard) Carvedilol_d5->SPE LC_Separation UPLC Separation (Co-elution) SPE->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Concentration Carvedilol Concentration Ratio->Concentration

Caption: Principle of LC-MS/MS Quantification using this compound.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Carvedilol and Carvedilol-d5 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the management of hypertension and heart failure. Accurate and reliable quantification of Carvedilol and its stable isotope-labeled internal standard, Carvedilol-d5, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction (LLE) is a robust and widely adopted sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the efficient extraction of Carvedilol and this compound from human plasma using LLE and summarizes the expected extraction efficiencies.

Experimental Protocols

This section details the materials and step-by-step procedures for the liquid-liquid extraction of Carvedilol and this compound from human plasma.

Materials

  • Blank human plasma

  • Carvedilol and this compound reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • tert-Butyl methyl ether (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ammonium acetate

  • Triethylamine

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carvedilol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Carvedilol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent to a suitable concentration for spiking into plasma samples.

Liquid-Liquid Extraction Protocol

The following protocol describes a general procedure. Specific solvent choices and volumes may be optimized based on laboratory instrumentation and desired analytical sensitivity.

  • Sample Aliquoting: Pipette 200 µL of human plasma (blank, calibration standard, or QC sample) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube (except for double blank samples).

  • Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a new tube. This step can enhance extraction efficiency and cleanliness.

  • Liquid-Liquid Extraction: Add 1 mL of the selected organic extraction solvent (e.g., ethyl acetate, tert-butyl methyl ether, or dichloromethane) to each tube.

  • Vortexing: Vortex the tubes vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4,000 rpm for 10 minutes to achieve complete phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The efficiency of liquid-liquid extraction for Carvedilol is typically evaluated by calculating the recovery, which is the percentage of the analyte extracted from the sample matrix. The recovery of the deuterated internal standard, this compound, is expected to be similar to that of the parent drug.

AnalyteExtraction SolventReported Recovery (%)Reference
CarvedilolEthyl Acetate83.9 - 91.7[1]
CarvedilolDichloromethane~69.9[2]
Carvediloltert-Butyl Methyl EtherNot explicitly stated, but method validated[3][4]
CarvedilolAcetonitrile (Salt-Assisted LLE)96.0 - 105.0[5][6]
This compoundNot specifiedExpected to be similar to Carvedilol

Mandatory Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of Carvedilol and this compound from human plasma.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final_prep Final Preparation & Analysis plasma 1. Aliquot 200 µL Human Plasma is_spike 2. Spike with this compound IS plasma->is_spike pp 3. Protein Precipitation (Optional) Add 200 µL Acetonitrile is_spike->pp add_solvent 4. Add 1 mL Organic Solvent (e.g., Ethyl Acetate) pp->add_solvent vortex1 5. Vortex for 2-5 min add_solvent->vortex1 centrifuge1 6. Centrifuge at 4000 rpm for 10 min vortex1->centrifuge1 transfer 7. Transfer Organic Layer centrifuge1->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Carvedilol & this compound LLE Workflow

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Deuterium Isotope Effects of Carvedilol-d5 in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Carvedilol-d5. Deuterium isotope effects can lead to retention time shifts and other chromatographic anomalies, impacting data quality and analytical method robustness.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect in chromatography and why does it affect this compound?

The deuterium isotope effect in chromatography refers to the difference in retention behavior between a deuterated compound (like this compound) and its non-deuterated counterpart (Carvedilol). This occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as bond strength, polarity, and van der Waals interactions. In reversed-phase chromatography, deuterated compounds often exhibit weaker interactions with the stationary phase, causing them to elute slightly earlier than the non-deuterated form.[1][2] This can be a significant issue when using this compound as an internal standard for the quantification of Carvedilol, as it can lead to inaccurate results if not properly addressed.[3][4]

Q2: We are observing a shorter retention time for this compound compared to Carvedilol in our reversed-phase HPLC method. Is this expected?

Yes, it is a commonly observed phenomenon for deuterated compounds to have shorter retention times in reversed-phase chromatography.[2] This "inverse isotope effect" is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker hydrophobic interactions with the stationary phase. The magnitude of this retention time difference can be influenced by several factors, including the number and position of deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, temperature), and the stationary phase chemistry.

Q3: Can the deuterium isotope effect impact the accuracy of our LC-MS/MS quantification of Carvedilol using this compound as an internal standard?

Absolutely. A slight difference in retention time between Carvedilol and this compound can lead to differential ionization suppression or enhancement from matrix components co-eluting at slightly different times.[3][4] This can result in a non-constant analyte-to-internal standard peak area ratio across different samples, ultimately compromising the accuracy and reproducibility of the method.[3][4] It is crucial to evaluate and minimize the chromatographic separation between the analyte and its deuterated internal standard.

Q4: What are the key factors in our chromatographic method that can be adjusted to minimize the separation between Carvedilol and this compound?

Several parameters can be optimized to reduce the chromatographic separation caused by the deuterium isotope effect:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) content and the aqueous phase pH can influence the interactions of both analytes with the stationary phase.[5][6]

  • Temperature: Temperature can affect the thermodynamics of partitioning and may alter the relative retention of the two compounds.[7]

  • Stationary Phase: The choice of stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can impact the separation. Different stationary phases will have varying interactions with the analytes.

  • Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve peak shape and resolution, which may indirectly help in managing the separation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the chromatographic analysis of this compound.

Problem 1: Partial or Complete Chromatographic Separation of Carvedilol and this compound

Symptoms:

  • Two distinct peaks are observed for the analyte and internal standard.

  • The retention time of this compound is consistently shorter than that of Carvedilol.

  • Poor reproducibility of the analyte/internal standard peak area ratio.

Troubleshooting Workflow:

start Start: Separation of Carvedilol and this compound Observed check_method Review Current Chromatographic Method start->check_method adjust_mobile_phase Adjust Mobile Phase Composition (e.g., % Organic, pH) check_method->adjust_mobile_phase adjust_temp Modify Column Temperature adjust_mobile_phase->adjust_temp If separation persists revalidate Re-validate Method adjust_mobile_phase->revalidate Separation Minimized change_column Evaluate Different Stationary Phases adjust_temp->change_column If separation persists adjust_temp->revalidate Separation Minimized optimize_flow Optimize Flow Rate change_column->optimize_flow If separation persists change_column->revalidate Separation Minimized optimize_flow->revalidate Separation Minimized fail Consult Instrument Manufacturer or Specialist optimize_flow->fail Separation Persists

Caption: Troubleshooting workflow for chromatographic separation.

Detailed Steps:

  • Review Current Chromatographic Method: Carefully document your current method parameters, including column type, mobile phase composition, flow rate, and temperature.

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content generally increases retention and may reduce the separation.

    • pH: Adjust the pH of the aqueous portion of the mobile phase. Since Carvedilol is a basic compound, small changes in pH can significantly affect its retention.

  • Modify Column Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C). Sometimes, increasing or decreasing the temperature can reduce the retention time difference.

  • Evaluate Different Stationary Phases: If modifying the mobile phase and temperature is not sufficient, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity for the two compounds.

  • Optimize Flow Rate: While a last resort for selectivity issues, a lower flow rate can sometimes improve peak shape and resolution, making the separation less problematic.

  • Re-validate Method: Once the separation is minimized to an acceptable level (ideally co-elution), it is crucial to re-validate the analytical method to ensure it meets all performance criteria.

Problem 2: Inconsistent Analyte/Internal Standard Peak Area Ratios

Symptoms:

  • High variability in the calculated concentrations of quality control samples.

  • Poor linearity in the calibration curve.

  • Analyte/IS ratio changes with different biological matrices.[3]

Troubleshooting Workflow:

start Start: Inconsistent Peak Area Ratios check_separation Confirm Co-elution of Carvedilol and this compound start->check_separation investigate_matrix Investigate Matrix Effects check_separation->investigate_matrix Co-elution Confirmed separation_issue Address Separation Issue (See Problem 1) check_separation->separation_issue Separation Observed post_column_infusion Perform Post-Column Infusion Experiment investigate_matrix->post_column_infusion modify_extraction Modify Sample Extraction Procedure post_column_infusion->modify_extraction Matrix Effects Confirmed revalidate Re-validate Method post_column_infusion->revalidate No Significant Matrix Effects modify_extraction->revalidate

Caption: Troubleshooting workflow for inconsistent peak area ratios.

Detailed Steps:

  • Confirm Co-elution: First, ensure that the peaks for Carvedilol and this compound are co-eluting as closely as possible by following the steps in Problem 1.

  • Investigate Matrix Effects: If co-elution is confirmed, the issue is likely due to matrix effects.

  • Perform Post-Column Infusion Experiment: This experiment will help identify regions in the chromatogram where significant ion suppression or enhancement occurs. Infuse a constant flow of Carvedilol and this compound solution post-column while injecting an extracted blank matrix sample. Dips or rises in the baseline signal will indicate matrix effects.

  • Modify Sample Extraction Procedure: If matrix effects are confirmed to be impacting the analytes differently, consider modifying the sample preparation method to remove interfering components. This could involve using a different extraction technique (e.g., solid-phase extraction instead of protein precipitation) or adding a wash step.

  • Re-validate Method: After any modifications to the sample preparation or chromatographic method, a full method re-validation is necessary.

Experimental Protocols

Example HPLC Method for Carvedilol and this compound

This is a general starting point and may require optimization for your specific instrumentation and application.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection MS/MS with Electrospray Ionization (Positive Mode)
MRM Transitions Carvedilol: 407.2 -> 100.1; this compound: 412.2 -> 105.1

Note: The specific MRM transitions may need to be optimized on your mass spectrometer.[8]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Carvedilol Signaling Pathway

Understanding the biological context of Carvedilol can be important for interpreting unexpected in vivo results. Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.

cluster_0 Adrenergic Signaling Adrenergic_Agonist Adrenergic Agonist (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Adrenergic_Agonist->Beta_AR Alpha1_AR α1-Adrenergic Receptor Adrenergic_Agonist->Alpha1_AR G_alpha_s Gαs Beta_AR->G_alpha_s G_alpha_q Gαq Alpha1_AR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Response_Beta Increased Heart Rate, Contractility PKA->Physiological_Response_Beta PLC Phospholipase C G_alpha_q->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_release Ca2+ Release IP3_DAG->Ca2_release Physiological_Response_Alpha Vasoconstriction Ca2_release->Physiological_Response_Alpha Carvedilol Carvedilol Carvedilol->Beta_AR Antagonist Carvedilol->Alpha1_AR Antagonist

Caption: Simplified Carvedilol signaling pathway.

References

Preventing ion suppression of Carvedilol-d5 in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression of Carvedilol-d5 in complex biological matrices during LC-MS/MS analysis.

Troubleshooting Guides

This section offers solutions to common problems encountered during the bioanalysis of Carvedilol that may be related to ion suppression.

Problem: Significant decrease in this compound signal when analyzing plasma/serum samples compared to neat standards.

  • Possible Cause: Co-eluting endogenous matrix components, such as phospholipids, salts, or proteins, are competing with this compound for ionization in the mass spectrometer source.[1][2] This phenomenon is known as ion suppression and can lead to reduced sensitivity and inaccurate quantification.[3]

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a broad range of matrix components.[2][3]

    • Chromatographic Separation: Adjust the HPLC/UHPLC method to better separate this compound from the ion-suppressing region of the chromatogram. This can be achieved by modifying the mobile phase gradient, changing the analytical column, or using a different stationary phase.[4][5]

    • Sample Dilution: If the concentration of Carvedilol is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[3][6]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the composition of the biological matrix can lead to varying degrees of ion suppression, resulting in poor precision and accuracy.[3] The "deuterium isotope effect" can also cause a slight retention time shift between Carvedilol and this compound, exposing them to different matrix environments.[5][7]

  • Solutions:

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS and is the gold standard for compensating for ion suppression.[3] Since it has nearly identical physicochemical properties to Carvedilol, it should experience the same degree of ion suppression, allowing for an accurate analyte-to-IS ratio.[3] Ensure complete co-elution of the analyte and the internal standard.[8]

    • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to ensure that the standards and samples are affected by the matrix in a similar way.[3][6]

    • Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in matrix effects between samples.[4]

Problem: Poor peak shape (e.g., fronting, tailing, or splitting) for this compound.

  • Possible Cause: Issues with the analytical column, mobile phase, or sample solvent can lead to poor chromatography, which can exacerbate ion suppression effects.

  • Solutions:

    • Column Maintenance: Ensure the analytical column is not degraded or overloaded. If necessary, wash the column with a strong solvent or replace it.[9]

    • Mobile Phase Compatibility: Check the pH and composition of the mobile phase to ensure they are optimal for Carvedilol's chemical properties. Volatile buffers like ammonium formate or ammonium acetate can improve spray stability.[4]

    • Reconstitution Solvent: After evaporation, reconstitute the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a biological sample reduce the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source.[1][10] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3]

Q2: What are the primary causes of ion suppression in complex biological matrices?

A2: The most common causes of ion suppression are endogenous components of the biological matrix that are not removed during sample preparation.[2] These include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression in electrospray ionization (ESI).[2][9]

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[3]

  • Proteins and Peptides: Inadequately removed during sample preparation.

  • Other Endogenous Molecules: Metabolites and other small molecules can compete for ionization.[9]

Q3: How can I quantitatively assess the degree of ion suppression affecting my this compound signal?

A3: A post-extraction spike analysis is a common method to quantify matrix effects.[2] This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample.

Q4: Is this compound, as a deuterated internal standard, immune to ion suppression?

A4: No, this compound is not immune to ion suppression. However, because it is structurally and chemically very similar to the non-labeled Carvedilol, it is expected to experience a similar degree of ion suppression.[3] This allows it to compensate for the variability in signal intensity caused by matrix effects, leading to more accurate quantification based on the analyte-to-internal standard peak area ratio. It is crucial to ensure that the analyte and internal standard co-elute for this compensation to be effective.[8]

Q5: Which ionization technique, ESI or APCI, is more susceptible to ion suppression for Carvedilol analysis?

A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[10] This is because ESI is more sensitive to the presence of non-volatile salts and other matrix components that can compete for charge on the droplet surface.[10] If significant ion suppression is observed with ESI, switching to APCI could be a viable strategy to reduce the interference.[10]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Carvedilol Recovery and Matrix Effect

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 9560 - 75[2]
Liquid-Liquid Extraction (LLE)70 - 8580 - 90[2]
Solid-Phase Extraction (SPE)> 90> 95[2][3]

Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100. Higher values indicate greater ion suppression.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample (e.g., plasma, serum) using your established sample preparation protocol. After the final extraction step and before analysis, spike this compound into the extracted matrix at the same concentration as in Set A.[5]

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (1 - (Peak Area of Set B / Peak Area of Set A)) * 100

    • A value close to 0% indicates a minimal matrix effect.

    • A positive value indicates ion suppression.

    • A negative value indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Carvedilol from Human Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute Carvedilol and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A typical bioanalytical workflow for Carvedilol analysis.

Troubleshooting_Logic Start Low or Inconsistent This compound Signal Check_Matrix_Effect Perform Post-Extraction Spike Experiment Start->Check_Matrix_Effect Optimize_Chroma Optimize Chromatography (Gradient, Column) Start->Optimize_Chroma Dilute_Sample Dilute Sample Start->Dilute_Sample Optimize_Sample_Prep Improve Sample Cleanup (e.g., use SPE) Check_Matrix_Effect->Optimize_Sample_Prep Suppression Detected Check_IS Verify IS Co-elution with Analyte Check_Matrix_Effect->Check_IS No Significant Suppression Resolved Issue Resolved Optimize_Sample_Prep->Resolved Optimize_Chroma->Resolved Dilute_Sample->Resolved Adjust_Chroma_for_IS Adjust Chromatography for Complete Co-elution Check_IS->Adjust_Chroma_for_IS Incomplete Co-elution Instrument_Check Check Instrument Performance Check_IS->Instrument_Check Complete Co-elution Adjust_Chroma_for_IS->Resolved Instrument_Check->Resolved

Caption: A troubleshooting decision tree for ion suppression issues.

References

Technical Support Center: Optimizing MR.M Transitions for Carvedilol and Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Carvedilol and its deuterated internal standard, Carvedilol-d5, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Carvedilol and this compound?

A1: The most commonly reported and robust MRM (Multiple Reaction Monitoring) transitions for Carvedilol and its deuterated internal standard, this compound, in positive electrospray ionization (ESI+) mode are summarized in the table below. It is always recommended to optimize these transitions on your specific mass spectrometer.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the most appropriate type of internal standard for quantitative LC-MS/MS assays because it has nearly identical chemical and physical properties to the unlabeled analyte, Carvedilol.[1] This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.

Q3: What are the common fragmentation patterns for Carvedilol?

A3: In positive ESI-MS/MS, Carvedilol (precursor ion [M+H]⁺ at m/z 407.1) primarily fragments to produce a major product ion at m/z 100.1. This prominent fragment corresponds to the cleavage of the side chain. Other less intense product ions that have been reported include m/z 222, 224, and 283.[2] The fragmentation of this compound (precursor ion [M+H]⁺ at m/z 412.2) follows a similar pathway, yielding a product ion at m/z 105.1.[3]

Q4: What are typical sample preparation techniques for Carvedilol analysis in plasma?

A4: Common sample preparation techniques for the analysis of Carvedilol in human plasma include:

  • Solid-Phase Extraction (SPE): This is a widely used technique that provides good sample cleanup.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for extracting Carvedilol from plasma.[6]

  • Protein Precipitation (PP): This is a simpler and faster technique, often used for high-throughput analysis.[7]

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the optimization of MRM transitions and the analysis of Carvedilol and this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal MS parameters.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Infuse a standard solution of Carvedilol and systematically optimize source-dependent parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas to maximize the precursor ion signal.

    • Optimize Collision Energy (CE): Perform a collision energy optimization experiment. Infuse the Carvedilol standard and ramp the collision energy to find the value that produces the most intense product ion signal (typically m/z 100.1). Repeat this process for this compound.

    • Check Compound-Specific Parameters: Optimize other compound-dependent parameters like declustering potential (DP) and collision cell exit potential (CXP) for both the precursor and product ions.

Issue 2: High Background Noise or Interferences

  • Possible Cause: Matrix effects or co-eluting interferences.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or switch to a different column chemistry to better separate Carvedilol from interfering compounds.

    • Enhance Sample Cleanup: If using protein precipitation, consider switching to a more rigorous sample preparation method like SPE or LLE to remove more matrix components.

    • Evaluate Different MRM Transitions: While the 407.1 > 100.1 transition is common, you can evaluate secondary, more specific transitions if the primary one suffers from interference.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Possible Cause: Unstable spray, matrix effects, or issues with the internal standard.

  • Troubleshooting Steps:

    • Assess Matrix Effects: A stable isotope-labeled internal standard like this compound should compensate for most matrix effects. However, in some cases of severe ion suppression, a slight difference in retention time between the analyte and the internal standard due to the deuterium isotope effect can lead to differential ion suppression and affect accuracy.[1] To investigate this, perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Check Internal Standard Purity and Concentration: Ensure the purity of your this compound standard and that it is being added at a consistent and appropriate concentration to all samples and standards.

    • Verify LC System Stability: Check for stable pump pressures and consistent retention times to ensure the LC system is performing optimally.

Issue 4: No Signal Detected

  • Possible Cause: Instrument malfunction, incorrect method parameters, or sample degradation.

  • Troubleshooting Steps:

    • Confirm Instrument Performance: Run a system suitability test with a known standard to ensure the LC-MS/MS system is functioning correctly.

    • Verify MRM Transitions: Double-check that the correct precursor and product ion m/z values are entered in the acquisition method for both Carvedilol and this compound.

    • Check Sample Stability: Carvedilol can be susceptible to degradation. Ensure proper sample handling and storage conditions.[8]

Data Presentation

Table 1: Optimized MRM Parameters for Carvedilol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Carvedilol407.1100.137[3]
Carvedilol407.10100.10Not Specified[6]
This compound412.2105.139[3]

Note: Collision energy is highly instrument-dependent and should be optimized for your specific mass spectrometer.

Experimental Protocols

Protocol 1: MRM Transition Optimization

  • Prepare Standard Solutions: Prepare individual stock solutions of Carvedilol and this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Create working solutions by diluting the stock solutions to approximately 100 ng/mL in the initial mobile phase.

  • Direct Infusion: Infuse the Carvedilol working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Precursor Ion: In Q1 scan mode, confirm the presence and maximize the intensity of the [M+H]⁺ ion (m/z 407.1 for Carvedilol). Optimize source parameters like ion spray voltage and source temperature.

  • Optimize Product Ions: In product ion scan mode, fragment the precursor ion (m/z 407.1) using a range of collision energies to identify the most abundant and stable product ions.

  • Optimize Collision Energy: Set up an MRM method with the selected precursor and product ion pair (e.g., 407.1 > 100.1). Perform a collision energy optimization experiment by ramping the CE across a relevant range (e.g., 10-50 eV) to determine the value that yields the highest product ion intensity.

  • Optimize Other MS Parameters: Further optimize compound-specific parameters such as declustering potential (DP) and collision cell exit potential (CXP).

  • Repeat for Internal Standard: Repeat steps 2-6 for the this compound standard solution (precursor ion m/z 412.2, primary product ion m/z 105.1).

Protocol 2: Sample Preparation using Protein Precipitation

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add Internal Standard: Add an appropriate volume (e.g., 20 µL) of this compound working solution to each tube (except for blank samples).

  • Precipitation: Add 3 volumes (e.g., 300 µL) of cold acetonitrile to each tube.

  • Vortex: Vortex mix the samples for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase. This step helps to concentrate the sample and improve compatibility with the LC system.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_method Method Finalization prep_std Prepare Standard Solutions (Carvedilol & this compound) infuse Infuse Standard into MS prep_std->infuse opt_q1 Optimize Precursor Ion (Q1) & Source Parameters infuse->opt_q1 opt_prod Identify Product Ions opt_q1->opt_prod opt_ce Optimize Collision Energy (CE) opt_prod->opt_ce opt_other Optimize DP, CXP opt_ce->opt_other finalize Finalize MRM Method opt_other->finalize validate Method Validation finalize->validate

Caption: Workflow for MRM method optimization.

Troubleshooting_Logic cluster_low_signal Low Signal Troubleshooting cluster_high_noise High Noise Troubleshooting cluster_inconsistent Inconsistency Troubleshooting start Start Analysis check_signal Signal Acceptable? start->check_signal opt_ms Optimize MS Parameters (Source, CE, DP) check_signal->opt_ms No (Low Signal) improve_lc Improve LC Separation check_signal->improve_lc No (High Noise) check_matrix Assess Matrix Effects check_signal->check_matrix No (Inconsistent) success Successful Analysis check_signal->success Yes opt_ms->start Re-analyze enhance_cleanup Enhance Sample Cleanup enhance_cleanup->start Re-analyze check_is Check Internal Standard check_lc Verify LC Stability check_lc->start Re-analyze

Caption: Logic diagram for troubleshooting common issues.

References

Troubleshooting poor peak shape of Carvedilol-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Carvedilol-d5 HPLC Analysis: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving poor peak shape issues encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary reasons include:

  • Silanol Interactions: The most frequent cause is the interaction of the basic amine group in this compound with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns. This leads to a secondary, stronger retention mechanism that causes the peak to tail.

  • Incorrect Mobile Phase pH: Carvedilol has a pKa of approximately 7.8-7.9 for its secondary amine.[1][2][3] If the mobile phase pH is too close to this value, both the ionized and non-ionized forms of the molecule will be present, leading to peak distortion and tailing.

  • Column Contamination: Buildup of sample matrix components or other contaminants on the column inlet frit or packing material can disrupt the sample path, causing tailing for all peaks.

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.

Q2: What is the ideal mobile phase pH for this compound analysis?

To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to ensure this compound exists in a single ionic state. A general rule is to set the pH at least 2 units away from the analyte's pKa (~7.8). Two strategies are effective:

  • Low pH (Recommended): Operating at a low pH, typically between pH 2.5 and 4.0 , is the most common and effective approach.[4] At this pH, the secondary amine on this compound is fully protonated (positively charged), and the residual silanol groups on the column are non-ionized, which significantly minimizes the unwanted secondary interactions causing tailing.

  • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 10) would deprotonate the this compound, making it neutral. However, this approach requires a specialized pH-resistant column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH, leading to rapid degradation.

Q3: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can occur due to:

  • Sample Overload: Injecting too much sample mass (high concentration) or too large a sample volume can saturate the column, causing fronting.[5][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte can travel through the start of the column too quickly, causing the peak to front.[5][7] Always try to dissolve your sample in the mobile phase.

  • Column Collapse: This can happen if a column is used with a highly aqueous mobile phase (>95% water) when it is not designed for it, leading to a sudden loss of retention and fronting peaks.[8]

Q4: I am observing split peaks for this compound. What should I investigate?

Split peaks can be a sign of several issues:

  • Blocked Column Frit or Contamination: If all peaks in the chromatogram are split, it often points to a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[9]

  • Sample Solvent Effect: Injecting the sample in a strong, non-polar solvent can cause the sample band to spread unevenly upon injection, leading to a split peak, especially for early eluting compounds.[10]

  • Co-elution: The split peak may actually be two different, closely eluting compounds. This can be checked by altering the mobile phase composition or gradient to see if the two peaks resolve.[9]

  • Mobile Phase pH near pKa: Operating too close to the analyte's pKa can sometimes result in peak splitting due to the presence of both ionized and non-ionized forms.

Troubleshooting Guides

Recommended HPLC Starting Conditions for this compound

For initial method development or troubleshooting, the following parameters provide a robust starting point.

ParameterRecommended ConditionRationale & Key Considerations
HPLC Column C18 or C8 (End-capped, high-purity silica)An end-capped column is crucial to shield residual silanol groups and prevent tailing. A high-purity silica backbone minimizes metal contamination.
Mobile Phase A 20-50 mM Potassium Phosphate or Formate BufferProvides consistent pH control. Formate buffers are MS-compatible.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
pH (Aqueous) 2.8 - 3.5 (Adjusted with Phosphoric or Formic Acid)Ensures this compound is fully protonated and silanols are suppressed, minimizing tailing.[4][11]
Detection UV at 240 nmCarvedilol has a strong absorbance at this wavelength.[4][12]
Column Temp. 30 - 50 °CHigher temperatures can improve peak shape and reduce viscosity, but should not exceed column limits.[11][13]
Sample Solvent Mobile Phase (or diluted in Mobile Phase)Crucial for preventing peak distortion. Avoid using strong organic solvents like pure acetonitrile or methanol.

Experimental Protocol: Systematic Troubleshooting of Poor Peak Shape

Follow this step-by-step protocol to diagnose and resolve peak shape issues.

Objective: To systematically identify and correct the cause of poor peak shape for this compound.

Methodology:

  • Initial System Assessment:

    • Check All Peaks: Observe the chromatogram. Is the poor peak shape (tailing, fronting, splitting) affecting only the this compound peak or all peaks?

      • All Peaks Affected: Suspect a system-wide issue (e.g., blocked frit, extra-column volume, leak).[10]

      • Only this compound Affected: Suspect a chemical interaction issue (e.g., silanol interaction, pH problem).

    • Establish a Baseline: Inject a well-characterized standard under optimal conditions if available to confirm the system is performing correctly.

  • Mobile Phase and Sample Investigation:

    • Verify Mobile Phase pH: Prepare a fresh batch of mobile phase, carefully checking the pH of the aqueous buffer before adding the organic solvent. An incorrect pH is a common source of problems.

    • Check for Overload: Dilute the sample 10-fold and re-inject. If the peak shape improves significantly, the original sample was overloaded.[5][6]

    • Verify Sample Solvent: If the sample is not dissolved in the mobile phase, prepare a new sample dissolved directly in the mobile phase and inject it.

  • Hardware and Column Evaluation:

    • Guard Column Check: If a guard column is in use, remove it and connect the analytical column directly. If the peak shape improves, replace the guard column.

    • Column Flush: If contamination is suspected, flush the column according to the manufacturer's instructions. For reversed-phase columns, this typically involves washing with progressively less polar solvents (e.g., water -> methanol -> acetonitrile -> isopropanol).

    • Frit Blockage: If high backpressure accompanies peak distortion, try reversing the column and flushing it to waste at a low flow rate to dislodge particulates from the inlet frit. If this fails, replace the column.[9]

  • Method Modification (If Initial Steps Fail):

    • Increase Buffer Concentration: If using a low concentration buffer, increase it to 50 mM to improve pH control.

    • Add a Competing Base: As a last resort for tailing, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with active silanol sites. Note that this can shorten column lifetime.[11]

    • Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. The different solvent characteristics can alter selectivity and improve peak shape.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G cluster_legend Legend Legend_Start Start Point Legend_Check Check / Question Legend_Action Action / Solution Legend_Problem Problem Area Start Poor Peak Shape Observed Check_Peak_Type What is the peak shape? Start->Check_Peak_Type Tailing Peak Tailing Check_Peak_Type->Tailing Tailing Fronting Peak Fronting Check_Peak_Type->Fronting Fronting Splitting Peak Splitting Check_Peak_Type->Splitting Splitting Check_Tailing_Scope All peaks tailing? Tailing->Check_Tailing_Scope Solve_System_Tailing System Issue: - Check for dead volume - Flush column / check frit Check_Tailing_Scope->Solve_System_Tailing Yes Solve_Analyte_Tailing Chemical Interaction: - Lower mobile phase pH to 2.8-3.5 - Use end-capped column - Check for mass overload Check_Tailing_Scope->Solve_Analyte_Tailing No, just analyte Solve_Fronting Overload / Solvent Issue: - Dilute sample 10x - Inject smaller volume - Dissolve sample in mobile phase Fronting->Solve_Fronting Solve_Splitting Column / Injection Issue: - Check for blocked frit / void - Ensure sample solvent is weak - Check for co-elution Splitting->Solve_Splitting

Caption: A logical workflow for diagnosing the root cause of poor HPLC peak shape.

Mechanism of Peak Tailing and Mitigation Strategies

G Interaction of Basic Analyte with Silica Stationary Phase cluster_0 A: Unwanted Interaction (Peak Tailing) cluster_1 B: Mitigation with Low pH Mobile Phase Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol at mid-pH Carvedilol_Ion Protonated this compound (Analyte-H⁺) Carvedilol_Ion->Silanol Strong Ionic Interaction (Causes Tailing) Silica_LowPH Silica Surface Silanol_Protonated Neutral Silanol (Si-OH) Silica_LowPH->Silanol_Protonated Carvedilol_Ion_LowPH Protonated this compound (Analyte-H⁺) H_plus H⁺ (from low pH buffer) H_plus->Silanol_Protonated Suppresses Ionization

Caption: How low pH mobile phase prevents peak tailing for basic analytes.

References

Technical Support Center: Carvedilol-d5 Stability in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Carvedilol-d5 in processed samples and within an autosampler. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in processed samples on the bench-top?

While specific stability data for this compound in processed samples is not extensively published, the stability of the analyte, Carvedilol, provides a strong indication of the expected stability of its deuterated analog. Bench-top stability for Carvedilol in previously frozen quality control (QC) samples has been evaluated for a period of 12 hours.[1] It is crucial to perform your own validation to establish the bench-top stability of this compound in your specific matrix and analytical conditions.

Q2: What is the expected stability of this compound in an autosampler?

On-instrument stability has been assessed for samples from a validation batch containing Carvedilol and this compound, which remained in the autosampler at 8°C.[1] Reinjection reproducibility is a key parameter to evaluate during method validation to ensure that the analyte and internal standard are stable over the course of the analytical run. For a robust method, the analyte to internal standard peak area ratio should remain consistent.

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

The stability of Carvedilol has been demonstrated through multiple freeze-thaw cycles.[2] As a common practice in bioanalytical method validation, the stability of an analyte and its internal standard should be assessed for at least three freeze-thaw cycles. It is recommended to validate the freeze-thaw stability of this compound in the specific biological matrix used in your study.

Q4: Can the deuterium label on this compound affect the analytical results?

Yes, a potential issue with deuterium-labeled internal standards is the "isotope effect," which can cause a slight difference in retention time between the analyte and the internal standard.[3] This can lead to different degrees of ion suppression or enhancement in certain plasma lots, affecting the accuracy of the method.[3] It is crucial to monitor the retention times of both Carvedilol and this compound and to evaluate matrix effects during method development and validation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Drifting Internal Standard (IS) Response Instability of this compound in the autosampler.1. Re-evaluate autosampler stability by reinjecting samples over a prolonged period. 2. Ensure the autosampler temperature is maintained at the validated temperature (e.g., 8°C). 3. Check the composition of the reconstitution solvent for any components that might cause degradation.
Inconsistent Analyte/IS Peak Area Ratios Differential matrix effects affecting Carvedilol and this compound.1. Investigate the chromatographic separation to ensure there is no co-elution with interfering matrix components. 2. Evaluate matrix effects with multiple lots of the biological matrix. 3. A slight difference in retention time due to the deuterium isotope effect could lead to varying degrees of ion suppression.[3] Consider optimizing the chromatography to minimize this effect.
Loss of Analyte/IS Signal After Freeze-Thaw Cycles Degradation of Carvedilol or this compound due to repeated freezing and thawing.1. Re-validate the freeze-thaw stability for the required number of cycles. 2. Minimize the number of freeze-thaw cycles for all study samples. 3. Ensure that samples are completely thawed and vortexed before processing.
General Instability of Carvedilol Carvedilol is susceptible to degradation under certain conditions.Carvedilol can degrade through oxidation, hydrolysis, and photodegradation.[4] It is sensitive to basic, oxidative, thermal, and photolytic stress.[5] Ensure proper storage and handling of samples to minimize exposure to light and elevated temperatures.

Experimental Protocols

Bench-Top Stability Assessment

This protocol outlines a typical experiment to evaluate the stability of an analyte and its internal standard in a processed sample at room temperature.

  • Sample Preparation:

    • Thaw frozen low and high concentration quality control (QC) samples at room temperature.

    • Process these QC samples according to the validated bioanalytical method.

  • Storage:

    • Leave the processed samples on the laboratory bench at room temperature for a predefined period (e.g., 12 hours).[1]

  • Analysis:

    • Analyze the stored QC samples against a freshly prepared and processed calibration curve.

  • Evaluation:

    • The mean observed concentration of the stored QCs should be within ±15% of their nominal concentrations.

Autosampler (On-Instrument) Stability Assessment

This protocol is designed to determine the stability of the analyte and internal standard in the autosampler over the expected duration of an analytical run.

  • Sample Preparation:

    • Place a full set of calibration standards and low and high QC samples in the autosampler.

  • Initial Analysis:

    • Perform a complete analytical run.

  • Storage:

    • Keep the same analytical batch in the autosampler at a controlled temperature (e.g., 8°C) for a specified duration that exceeds the typical run time.[1]

  • Reinjection:

    • Reinject the entire analytical run.

  • Evaluation:

    • Compare the peak area ratios and calculated concentrations from the initial run and the reinjected run. The results should be within acceptable limits of precision and accuracy.

Quantitative Data Summary

The following tables summarize the stability of Carvedilol under various conditions, which can serve as a reference for the expected stability of this compound.

Table 1: Bench-Top and Freeze-Thaw Stability of Carvedilol

Stability TestMatrixConcentration (ng/mL)Duration/CyclesAcceptance Criteria (% Nominal)
Bench-Top Stability[1]Whole Blood2.00 (Low QC)12 hours± 15%
160 (High QC)
Freeze-Thaw Stability[2]Plasma2 (Low QC)3 cycles± 15%
100 (High QC)

Table 2: Stock Solution Stability of Carvedilol

Storage ConditionSolventDurationAcceptance Criteria
Room Temperature[1]Methanol6 hoursStable
~ -80°C[1]Methanol~62 daysStable

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis & Evaluation Thaw Thaw Frozen Samples Process Process Samples (Extraction) Thaw->Process BenchTop Bench-Top (Room Temp) Autosampler Autosampler (e.g., 8°C) FreezeThaw Freeze-Thaw Cycles Process->BenchTop Process->Autosampler Process->FreezeThaw Analysis LC-MS/MS Analysis BenchTop->Analysis Autosampler->Analysis FreezeThaw->Analysis Evaluation Compare to Fresh Samples (within ±15%) Analysis->Evaluation

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Internal Standard Response

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Inconsistent This compound Response Instability Autosampler Instability Start->Instability MatrixEffect Differential Matrix Effects Start->MatrixEffect FT_Degradation Freeze-Thaw Degradation Start->FT_Degradation CheckTemp Verify Autosampler Temp. Instability->CheckTemp Reinject Re-evaluate Stability Instability->Reinject EvalMatrix Test Multiple Matrix Lots MatrixEffect->EvalMatrix OptimizeChrom Optimize Chromatography MatrixEffect->OptimizeChrom RevalFT Re-validate F-T Cycles FT_Degradation->RevalFT MinimizeFT Minimize F-T Cycles FT_Degradation->MinimizeFT

Caption: Troubleshooting inconsistent this compound response.

References

Navigating Chromatographic Challenges: A Technical Guide to Carvedilol-d5 Co-elution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center | Carvedilol & Isomer Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the chromatographic co-elution of isomers with Carvedilol-d5. Find detailed experimental protocols, data-driven insights, and visual workflows to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a concern with this compound?

A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. With this compound, an isotopically labeled internal standard, co-elution with its unlabeled counterpart (Carvedilol) or other related isomers is a significant issue. Carvedilol is a chiral drug, meaning it exists as two non-superimposable mirror images called enantiomers (R-(+)-Carvedilol and S-(-)-Carvedilol).[1][2] These enantiomers can have different pharmacological effects.[1][3] While this compound is designed to be chemically identical to Carvedilol, a "deuterium isotope effect" can cause a slight difference in retention time.[4][5] This can lead to incomplete separation and differential ionization suppression in mass spectrometry, ultimately affecting the accuracy and precision of quantitative bioanalytical methods.[4][5]

Q2: My this compound internal standard is showing a slightly different retention time than the Carvedilol analyte, leading to inaccurate quantification. Why is this happening?

A2: This phenomenon is likely due to the deuterium isotope effect. The substitution of hydrogen with deuterium atoms in this compound can lead to subtle changes in its physicochemical properties, including its interaction with the stationary phase of the chromatography column.[4][5] This can result in a small but significant shift in retention time compared to the unlabeled Carvedilol.[5] If this differential retention occurs in a region of the chromatogram where matrix effects cause ion suppression, the analyte and the internal standard will be affected differently, leading to an inaccurate analyte-to-internal standard peak area ratio and compromising the quantitative results.[4]

Q3: What are the primary chromatographic techniques for separating Carvedilol enantiomers?

A3: The most common and effective techniques for the chiral separation of Carvedilol enantiomers are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector.[1][2][6] Chiral HPLC columns, such as those based on teicoplanin (e.g., Chirobiotic T®) or amylose derivatives, can directly separate the enantiomers.[2][7] Capillary electrophoresis offers an alternative with high efficiency, often utilizing cyclodextrins (like β-CD) as chiral selectors in the background electrolyte to achieve separation.[1][8]

Q4: Can I use a standard C18 column to separate Carvedilol enantiomers?

A4: A standard C18 column is an achiral stationary phase and will not separate enantiomers under normal reversed-phase conditions. To separate enantiomers on a C18 column, a chiral derivatizing agent must be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated.[6][9] However, this approach can be complex due to the potential for incomplete reactions and the introduction of other analytical variables.[6] Direct separation on a chiral stationary phase is generally the preferred method.

Troubleshooting Guides

Issue 1: Poor Resolution Between Carvedilol Enantiomers

If you are experiencing inadequate separation between the R-(+)- and S-(-)-Carvedilol enantiomers, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Enantiomeric Resolution

G cluster_mp Mobile Phase Optimization start Poor Resolution Observed check_column Verify Chiral Column Integrity start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp Column OK success Resolution Achieved check_column->success Column Replaced/Improved adjust_temp Adjust Column Temperature optimize_mp->adjust_temp No Improvement optimize_mp->success Resolution Improved mp1 Adjust Organic Modifier Ratio optimize_mp->mp1 check_flow Check Flow Rate adjust_temp->check_flow No Improvement adjust_temp->success Resolution Improved check_flow->success Resolution Improved mp2 Modify pH of Aqueous Phase mp1->mp2 mp3 Add/Change Chiral Selector (CE) mp2->mp3 mp3->adjust_temp If still poor

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Verify Chiral Column Integrity:

    • Ensure you are using the correct chiral stationary phase (CSP) as specified in established methods (e.g., teicoplanin-based, amylose-based).

    • Check the column's performance history. Chiral columns can degrade over time. Consider flushing the column or replacing it if it is old or has been used extensively.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and percentage of the organic modifier (e.g., methanol, acetonitrile) can significantly impact chiral recognition. Systematically vary the concentration of the organic modifier.[7][10]

    • Aqueous Phase pH: For ionizable compounds like Carvedilol, the pH of the mobile phase buffer can alter retention and selectivity. Adjust the pH within the stable range of the column.[1][11]

    • For Capillary Electrophoresis (CE): The concentration and type of the chiral selector (e.g., β-cyclodextrin) are critical. Optimize the selector concentration.[1][8]

  • Adjust Column Temperature:

    • Temperature affects the thermodynamics of the chiral recognition mechanism. Both increasing and decreasing the column temperature can improve resolution, depending on the specific column and mobile phase combination.[7]

  • Modify Flow Rate:

    • Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve resolution, although it will also increase the analysis time.

Issue 2: Co-elution of Carvedilol and this compound Leading to Inaccurate Results

When the deuterated internal standard co-elutes or elutes very closely to the analyte, leading to quantification issues due to matrix effects, follow these steps:

Troubleshooting Workflow for Analyte/IS Co-elution

G cluster_sep Chromatographic Improvement cluster_matrix Matrix Effect Minimization start Inaccurate Quantification (Analyte/IS Co-elution) improve_sep Improve Chromatographic Separation start->improve_sep minimize_matrix Minimize Matrix Effects improve_sep->minimize_matrix Separation Maximized success Accurate Quantification improve_sep->success Resolution Sufficient sep1 Modify Gradient Profile improve_sep->sep1 alt_is Consider Alternative Internal Standard minimize_matrix->alt_is Matrix Effects Persist matrix1 Enhance Sample Preparation minimize_matrix->matrix1 alt_is->success Alternative IS Validated sep2 Try Different Chiral Column sep1->sep2 sep2->minimize_matrix matrix2 Dilute Sample Extract matrix1->matrix2 matrix2->success

Caption: A decision tree for addressing co-elution of analyte and internal standard.

Detailed Steps:

  • Improve Chromatographic Separation:

    • Even a small increase in separation between the analyte and the internal standard can move the internal standard out of a zone of significant ion suppression.

    • Modify Gradient: If using a gradient elution, make it shallower to increase the separation between the closely eluting peaks.

    • Try a Different Column: A different chiral stationary phase may exhibit a different degree of the deuterium isotope effect, potentially increasing the separation.

  • Minimize Matrix Effects:

    • Enhance Sample Preparation: Implement more rigorous sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

    • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression.[4]

  • Consider an Alternative Internal Standard:

    • If chromatographic modifications are insufficient, consider using a different internal standard. A ¹³C- or ¹⁵N-labeled internal standard would have physicochemical properties virtually identical to the analyte and would not exhibit the chromatographic shift seen with deuterated standards.[5] Another option is to use a structural analog that is well-separated from Carvedilol.

Experimental Protocols & Data

Protocol 1: Chiral HPLC-MS/MS for Carvedilol Enantiomers

This protocol is based on methodologies for the direct separation of Carvedilol enantiomers in plasma samples.[2][3]

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Chirobiotic T® (Teicoplanin) chiral stationary phase.

  • Mobile Phase: Optimized mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Carvedilol Transition: m/z 407 > 100[2]

    • This compound Transition: m/z 412 > 100 (adjust based on deuteration pattern)

Protocol 2: Chiral Capillary Electrophoresis (CE)

This protocol is adapted from methods utilizing cyclodextrins for chiral separation.[1][8]

  • Instrumentation: Capillary Electrophoresis system with UV or MS detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5.[1][8]

  • Chiral Selector: 10 mM β-cyclodextrin (β-CD) added to the BGE.[1][8]

  • Voltage: +20 kV.[12]

  • Temperature: 15-25 °C.[12]

  • Detection: UV detection at 242 nm.[12]

Quantitative Data Summary

The following table summarizes typical performance data from validated chiral separation methods for Carvedilol.

ParameterHPLC-MS/MS MethodCapillary Electrophoresis Method
Stationary/Mobile Phase Chirobiotic T® Column25 mM Phosphate Buffer (pH 2.5) with 10 mM β-CD
Analyte Carvedilol EnantiomersCarvedilol Enantiomers
Limit of Quantification (LOQ) 0.05 - 0.2 ng/mL in plasma[2][13]Not typically used for trace bioanalysis
Linearity Range 0.05 - 100 ng/mL[3]5 - 30 µg/mL[14]
Typical Resolution (Rs) Baseline separation generally achievableBaseline separation reported[1][8]

This technical guide provides a starting point for addressing common issues related to the chromatographic analysis of Carvedilol and its deuterated internal standard. Successful method development and troubleshooting often require a systematic approach to optimizing chromatographic and sample preparation parameters.

References

Impact of mobile phase composition on Carvedilol-d5 retention time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carvedilol-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound, with a specific focus on the impact of mobile phase composition on retention time.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My retention time for this compound is shorter than expected. What are the likely causes related to the mobile phase?

An unexpectedly early elution of this compound is often due to an increase in the mobile phase's elution strength. In reversed-phase chromatography, this typically means the proportion of the organic modifier (e.g., acetonitrile, methanol) is too high.

  • Incorrect Mobile Phase Preparation: Double-check the volumetric measurements of your mobile phase components. An error in measurement leading to a higher organic-to-aqueous ratio will decrease retention time.

  • Evaporation of Aqueous Phase: Over time, the more volatile aqueous component of the mobile phase can evaporate, leading to a higher concentration of the organic solvent and thus, earlier elution.[1] It is advisable to use freshly prepared mobile phase.

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly impact the retention of ionizable compounds like Carvedilol. A change in pH that suppresses the ionization of this compound can make it less polar, leading to stronger interaction with the stationary phase and a longer retention time. Conversely, a pH that increases ionization will make it more polar and lead to a shorter retention time. Ensure the pH of your buffer is consistent.[2][3]

Q2: My this compound peak is showing significant tailing. How can the mobile phase composition help?

Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase can help mitigate this:

  • Mobile Phase pH: Carvedilol has basic properties. A mobile phase with a low pH (e.g., pH 3.0) can protonate the analyte, which can help to reduce peak tailing by minimizing unwanted interactions with residual silanol groups on the silica-based stationary phase.[4]

  • Ionic Strength of the Buffer: Increasing the concentration of the buffer in your mobile phase can sometimes improve peak shape.

  • Use of Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask active sites on the stationary phase and improve peak symmetry.[5]

Q3: I am observing a drift in the retention time of this compound over a sequence of injections. What should I investigate?

Retention time drift can be frustrating and can compromise the validity of your analytical run. Here are some common mobile phase-related causes:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run is a common cause of retention time drift, especially with gradient elution.[6][7] Ensure the column is equilibrated for a sufficient time until a stable baseline and consistent retention times are observed for several injections.

  • Mobile Phase Instability: Some mobile phase additives can be unstable over time. Ensure your mobile phase is freshly prepared and degassed.

  • Temperature Fluctuations: Changes in the column temperature can affect retention time.[8] Using a thermostatted column compartment is crucial for maintaining stable retention times.[8]

Q4: Can I switch between acetonitrile and methanol as the organic modifier in my mobile phase for this compound analysis?

While both are common organic modifiers in reversed-phase HPLC, they have different properties that will affect the chromatography:

  • Elution Strength: Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography. Switching from methanol to acetonitrile at the same percentage will likely result in a shorter retention time for this compound.

  • Selectivity: The choice of organic modifier can also affect the selectivity of the separation, meaning the relative retention of different compounds in your sample may change.

  • Viscosity and Pressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher backpressure.

If you need to switch solvents, you will likely need to re-optimize the mobile phase composition to achieve the desired retention and separation.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Carvedilol, which can be adapted for this compound.

Protocol 1: Isocratic RP-HPLC Method

  • Objective: To determine the retention time of Carvedilol using an isocratic mobile phase.

  • Chromatographic System:

    • Column: Hypersil ODS C18, 150 x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A 50:50 (v/v) mixture of a mixed buffer and acetonitrile.[4] The mixed buffer is prepared by dissolving 2.72 g of Potassium dihydrogen orthophosphate and 0.5 g of dipotassium hydrogen phosphate in 1000 mL of water, with the pH adjusted to 3.0 with dilute orthophosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 240 nm.[4]

    • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase as described above and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution and record the chromatogram.

    • The expected retention time for Carvedilol under these conditions is approximately 4.7 minutes.[4]

Protocol 2: Gradient RP-HPLC Method for Separation of Impurities

  • Objective: To separate Carvedilol from its impurities using a gradient elution method.

  • Chromatographic System:

    • Column: Purosphere STAR RP 18-endcapped, 250 x 4.0 mm, 3 µm particle size.[5]

    • Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v).[5] The buffer is 20 mM potassium dihydrogen phosphate with 1 mL of triethylamine, adjusted to pH 2.8 with orthophosphoric acid.[5]

    • Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 226 nm and 240 nm.[5]

    • Column Temperature: 50°C.[5]

  • Gradient Program: A specific gradient program would be used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds of interest.

  • Procedure:

    • Prepare the mobile phases and buffer as described.

    • Equilibrate the column with the initial gradient conditions.

    • Prepare a sample solution containing this compound and any relevant impurities.

    • Inject the sample and run the gradient program.

Data Presentation

The following table summarizes the impact of mobile phase composition on the retention time of Carvedilol based on published methods. Note that the retention time of this compound is expected to be very similar.

Mobile Phase Composition Column Flow Rate (mL/min) Retention Time (min) Reference
Acetonitrile : Phosphate Buffer (pH 3.0) with Sodium Dodecyl SulphateNUCLEOSIL 100 C8, 250 x 4.6 mm, 5 µm1.3~25[2]
Methanol : Acetonitrile : Buffer (pH 2.8)Purosphere STAR RP 18-endcapped, 250 x 4.0 mm, 3 µm1.0Gradient Elution[5]
Acetonitrile : Mixed Phosphate Buffer (pH 3.0) (50:50 v/v)Hypersil ODS C18, 150 x 4.6 mm, 5 µm1.0~4.7[4]
Isopropanol : n-Heptane (60:40 v/v)Phenomenex Lux-cellulose–4, 250 x 4.6 mm, 5 µm1.0Not Specified[9]
Acetonitrile : Methanol : Potassium Phosphate Buffer (pH 7.0)Chiralpak IB N-50.5~18.2[3]
Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60 v/v)YMC pack pro C18, 100 x 4.6 mm, 5 µm1.0~2.9[10]
Methanol : Ammonium Acetate Buffer (pH 4.5)Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm0.2Gradient Elution[11]
Methanol : Acetate Buffer (pH 4.0) (70:30 v/v)C18 analytical columnNot SpecifiedNot Specified[12]

Visualizations

The following diagram illustrates the logical workflow for troubleshooting retention time issues related to the mobile phase.

Start Retention Time Issue (this compound) Check_RT Is Retention Time Shorter, Longer, or Drifting? Start->Check_RT Shorter_RT Shorter Retention Time Check_RT->Shorter_RT Shorter Longer_RT Longer Retention Time Check_RT->Longer_RT Longer Drifting_RT Drifting Retention Time Check_RT->Drifting_RT Drifting Check_Organic Check Organic Solvent Ratio (e.g., Acetonitrile, Methanol) Shorter_RT->Check_Organic Check_pH_Shorter Check Mobile Phase pH (Increased Analyte Polarity?) Shorter_RT->Check_pH_Shorter Check_Flow_Rate_Shorter Verify Flow Rate (Higher than setpoint?) Shorter_RT->Check_Flow_Rate_Shorter Check_Organic_Longer Check Organic Solvent Ratio (Too low?) Longer_RT->Check_Organic_Longer Check_pH_Longer Check Mobile Phase pH (Decreased Analyte Polarity?) Longer_RT->Check_pH_Longer Check_Flow_Rate_Longer Verify Flow Rate (Lower than setpoint?) Longer_RT->Check_Flow_Rate_Longer Check_Equilibration Ensure Adequate Column Equilibration Time Drifting_RT->Check_Equilibration Check_MP_Prep Verify Mobile Phase Preparation & Stability Drifting_RT->Check_MP_Prep Check_Temp Check for Temperature Fluctuations Drifting_RT->Check_Temp Solution Resolved Check_Organic->Solution Check_pH_Shorter->Solution Check_Flow_Rate_Shorter->Solution Check_Organic_Longer->Solution Check_pH_Longer->Solution Check_Flow_Rate_Longer->Solution Check_Equilibration->Solution Check_MP_Prep->Solution Check_Temp->Solution

Caption: Troubleshooting workflow for this compound retention time issues.

References

Technical Support Center: Troubleshooting Unexpected Fragmentation of Carvedilol-d5 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected fragmentation of Carvedilol-d5 in tandem mass spectrometry (MS/MS) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Carvedilol and this compound?

In positive ion electrospray ionization (ESI) mode, the expected protonated molecular ions are m/z 407.2 for Carvedilol and m/z 412.2 for this compound.[1] Upon collision-induced dissociation (CID), the most abundant and commonly monitored product ions are m/z 100.2 for Carvedilol and m/z 105.2 for this compound.[1]

Quantitative Data Summary: Expected MS/MS Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.2100.2
This compound412.2105.2

Q2: I am observing a fragment ion at an unexpected m/z value for this compound. What could be the cause?

Unexpected fragments for this compound can arise from several factors, including in-source fragmentation, hydrogen-deuterium (H/D) exchange, or the presence of isotopic impurities. Each of these possibilities requires a systematic investigation to diagnose and resolve.

Q3: What is in-source fragmentation and how can it affect my analysis of this compound?

In-source fragmentation (ISF) is the unintended breakdown of ions within the ion source of the mass spectrometer before they reach the mass analyzer.[2] This can lead to an underestimation of the true precursor ion intensity and the appearance of unexpected fragment ions in your mass spectrum. For this compound, excessive energy in the ion source can cause the deuterated molecule to fragment, potentially leading to ions that interfere with the quantification of the analyte or other components in the sample.

Q4: How can I identify and minimize in-source fragmentation?

To identify ISF, you can infuse a solution of this compound directly into the mass spectrometer and observe the mass spectrum at very low cone/declustering potential. If fragment ions are still present, ISF is likely occurring. To minimize ISF, you can:

  • Optimize Ion Source Parameters: Gradually decrease the cone voltage (or declustering potential/fragmentor voltage) and the source temperature to reduce the energy transferred to the ions.[2]

  • Adjust Mobile Phase Composition: A mobile phase with a higher aqueous content or lower organic solvent percentage can sometimes reduce the efficiency of the ionization process and, consequently, in-source fragmentation.

Q5: Could hydrogen-deuterium (H/D) exchange be causing unexpected peaks?

Yes, H/D exchange is a common issue with deuterated standards.[3] Deuterium atoms on the this compound molecule, particularly those on the secondary amine or hydroxyl groups, can exchange with protons from the solvent (e.g., water in the mobile phase). This can result in the formation of Carvedilol-d4, -d3, etc., leading to a cluster of peaks around the expected m/z of the precursor and product ions and compromising quantitative accuracy.

Q6: How can I test for and prevent H/D exchange?

To test for H/D exchange, incubate a solution of this compound in your mobile phase for a period equivalent to your longest analytical run time and then analyze the sample. An increase in the intensity of ions with lower m/z values (M-1, M-2, etc.) would indicate that exchange is occurring. To prevent H/D exchange:

  • Adjust Mobile Phase pH: Avoid highly acidic or basic mobile phases, which can catalyze H/D exchange.

  • Use Aprotic Solvents: Where possible, use aprotic solvents (e.g., acetonitrile) in the sample preparation and mobile phase.

  • Minimize Sample Residence Time: Keep the time from sample preparation to injection as short as possible.

Q7: What are isotopic interferences and how can they affect my results?

Isotopic interference occurs when the isotopic distribution of the analyte (Carvedilol) overlaps with the signal of the internal standard (this compound), or vice-versa.[4] This can happen if the isotopic purity of the this compound is low, meaning it contains a significant amount of unlabeled Carvedilol. This will lead to an overestimation of the analyte concentration.

Q8: How do I check for and correct for isotopic interference?

To check for isotopic interference, inject a high-concentration solution of the this compound standard alone and monitor the mass transition for Carvedilol. A significant signal indicates the presence of unlabeled analyte. To correct for this, you may need to:

  • Use a Higher Purity Standard: Obtain a new batch of this compound with higher isotopic purity.

  • Mathematical Correction: In some cases, the contribution of the unlabeled analyte in the internal standard can be mathematically corrected for during data processing, provided the contribution is small and consistent.

Troubleshooting Guides

Guide 1: Investigating Unexpected Fragment Ions

This guide provides a step-by-step workflow to systematically investigate the source of unexpected fragment ions observed during the MS/MS analysis of this compound.

Experimental Workflow: Investigating Unexpected Fragments

Unexpected_Fragments_Workflow start Start: Unexpected Fragment Observed infuse_std Infuse this compound Standard Directly into MS start->infuse_std check_fragments Are unexpected fragments present at low cone voltage? infuse_std->check_fragments isf In-Source Fragmentation is Likely check_fragments->isf Yes no_isf In-Source Fragmentation is Unlikely check_fragments->no_isf No optimize_ms Optimize MS Source Parameters (↓ Voltage, ↓ Temp) isf->optimize_ms end Problem Resolved optimize_ms->end incubate_std Incubate this compound in Mobile Phase no_isf->incubate_std check_exchange Are M-1, M-2, etc. peaks present? incubate_std->check_exchange hd_exchange H/D Exchange is Occurring check_exchange->hd_exchange Yes no_hd_exchange H/D Exchange is Unlikely check_exchange->no_hd_exchange No adjust_mobile_phase Adjust Mobile Phase pH or Composition hd_exchange->adjust_mobile_phase adjust_mobile_phase->end check_purity Analyze High Concentration of this compound Alone no_hd_exchange->check_purity check_interference Is a signal observed at Carvedilol's m/z? check_purity->check_interference isotopic_interference Isotopic Interference is Present check_interference->isotopic_interference Yes check_interference->end No new_std Consider a New Batch of Internal Standard isotopic_interference->new_std new_std->end

Caption: Troubleshooting workflow for unexpected fragments.

Guide 2: Differentiating In-Source Fragmentation from H/D Exchange

This guide helps to distinguish between two of the most common causes of unexpected fragmentation patterns.

Logical Relationship: ISF vs. H/D Exchange

ISF_vs_HD_Exchange observation Observation: Unexpected ions with m/z < Precursor Ion cone_voltage_test Experiment: Vary Cone Voltage observation->cone_voltage_test intensity_change Result: Intensity of unexpected ions changes significantly with cone voltage cone_voltage_test->intensity_change Yes no_intensity_change Result: Intensity of unexpected ions is independent of cone voltage cone_voltage_test->no_intensity_change No conclusion_isf Conclusion: In-Source Fragmentation is the primary cause intensity_change->conclusion_isf time_test Experiment: Incubate standard in mobile phase over time no_intensity_change->time_test intensity_increase Result: Intensity of M-1, M-2, etc. ions increases with incubation time time_test->intensity_increase Yes no_intensity_increase Result: Intensity of M-1, M-2, etc. ions is stable over time time_test->no_intensity_increase No conclusion_hd Conclusion: H/D Exchange is the primary cause intensity_increase->conclusion_hd

Caption: Differentiating between ISF and H/D Exchange.

Experimental Protocols

Protocol 1: Direct Infusion Analysis to Assess In-Source Fragmentation
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set up the Mass Spectrometer: Set up the mass spectrometer for direct infusion analysis.

  • Infuse the Standard: Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).

  • Acquire Data: Acquire full scan mass spectra at a low cone voltage (e.g., 10 V).

  • Increase Cone Voltage: Gradually increase the cone voltage in steps of 10 V (e.g., up to 100 V) while acquiring mass spectra at each step.

  • Analyze the Data: Examine the mass spectra to determine the cone voltage at which fragment ions begin to appear and how their intensity changes with increasing voltage.

Protocol 2: H/D Exchange Stability Test
  • Prepare the Test Solution: Prepare a solution of this compound in your final LC mobile phase at a concentration similar to what is expected in your samples.

  • Initial Analysis (T=0): Immediately analyze the solution using your LC-MS/MS method.

  • Incubate the Solution: Store the remaining solution at the same temperature as your autosampler for a period equivalent to your longest analytical run (e.g., 8, 12, or 24 hours).

  • Final Analysis (T=final): After the incubation period, re-analyze the solution using the same LC-MS/MS method.

  • Data Comparison: Compare the chromatograms and mass spectra from T=0 and T=final. Look for any new peaks or an increase in the intensity of ions corresponding to the loss of one or more deuterium atoms (e.g., [M-1+H]+, [M-2+H]+).

Carvedilol Metabolism

Understanding the metabolism of Carvedilol can provide insights into potential interferences from metabolites. Carvedilol is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[5] The main metabolic pathways include aromatic ring hydroxylation to form 4'- and 5'-hydroxycarvedilol, and O-demethylation.[5]

Carvedilol Metabolic Pathway

Carvedilol_Metabolism Carvedilol Carvedilol Hydroxylation Aromatic Ring Hydroxylation Carvedilol->Hydroxylation Demethylation O-Demethylation Carvedilol->Demethylation Glucuronidation Glucuronidation Carvedilol->Glucuronidation Hydroxy_Metabolites 4'- and 5'-Hydroxycarvedilol Hydroxylation->Hydroxy_Metabolites Desmethyl_Metabolite O-Desmethylcarvedilol Demethylation->Desmethyl_Metabolite Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Hydroxy_Metabolites->Glucuronidation Desmethyl_Metabolite->Glucuronidation Excretion Excretion Glucuronide_Conjugates->Excretion

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Carvedilol Assays Across Analytical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical process of cross-validating analytical methods for the quantification of Carvedilol between different laboratories. Ensuring that analytical data is reproducible and reliable, regardless of where it is generated, is a cornerstone of drug development and regulatory compliance. This document outlines key experimental protocols for common Carvedilol assays, presents comparative data from validated methods, and details a workflow for conducting a successful inter-laboratory cross-validation.

Introduction to Carvedilol Assays and the Need for Cross-Validation

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure.[1][2] Accurate and precise quantification of Carvedilol in various matrices, such as bulk pharmaceutical ingredients, finished dosage forms, and biological fluids, is essential for quality control, pharmacokinetic studies, and bioequivalence assessment.[3][4] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection are the most prevalent analytical techniques for this purpose.[4][5][6]

Method validation is a formal process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[1] However, when an analytical method is transferred between laboratories, a cross-validation study is imperative to ensure that the receiving laboratory can obtain results that are comparable to those of the transferring laboratory. This guide focuses on the practical aspects of designing and executing such a study for Carvedilol assays.

Experimental Protocols for Common Carvedilol Assays

The following sections detail representative experimental protocols for two widely used Carvedilol assay methods. These protocols are synthesized from validated methods and serve as a baseline for inter-laboratory comparison.

1. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is commonly employed for the determination of Carvedilol in bulk drug and pharmaceutical dosage forms.[5][7]

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.[1]

  • Column: A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is typically employed for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and a suitable organic solvent like acetonitrile or methanol is common. For example, a mixture of potassium dihydrogen orthophosphate, dipotassium hydrogen phosphate, and acetonitrile (50:50 v/v) with the pH adjusted to 3.0 has been reported.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[1][5]

  • Detection Wavelength: The UV detector is typically set to 240 nm for monitoring Carvedilol.[1][5]

  • Sample Preparation:

    • Standard Solution: A stock solution is prepared by accurately weighing and dissolving Carvedilol reference standard in a suitable solvent like methanol.[8][9] Working standards are prepared by further dilution with the mobile phase.[5]

    • Sample Solution (Tablets): A number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Carvedilol is weighed, dissolved in a solvent like methanol, sonicated to ensure complete dissolution, and then diluted to the final concentration with the mobile phase.[5][8] The solution is then filtered through a 0.45 µm filter before injection.[9]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of Carvedilol in biological matrices like human plasma for pharmacokinetic and bioequivalence studies.[4][6]

  • Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer is required.

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is used.

  • Flow Rate: The flow rate is optimized based on the column dimensions and the specific LC system.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Carvedilol and an internal standard (IS) are monitored for quantification.

  • Sample Preparation (Plasma):

    • Protein Precipitation: This is a common and rapid sample clean-up technique. Acetonitrile is added to the plasma sample to precipitate proteins.[4] After centrifugation, the supernatant is collected for analysis.[4]

    • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the plasma into an immiscible organic solvent.[3][6] For instance, a mixture of n-hexane and dichloromethane can be used as the extraction solvent.[3] The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase for injection.[6]

Comparative Performance of Validated Carvedilol Assays

The following tables summarize the performance characteristics of different validated Carvedilol assays as reported in the literature. These parameters are crucial for evaluating the suitability of a method for its intended purpose and for setting acceptance criteria in a cross-validation study.

Table 1: Performance Characteristics of HPLC-UV Methods for Carvedilol

ParameterMethod 1[5]Method 2[1]Method 3[9]
Linearity Range25-150 µg/mL1.88-11.25 µg/mL15.62-93.75 µg/mL
Correlation Coefficient (r²)0.99990.9997> 0.99
Limit of Detection (LOD)0.8346 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ)2.5292 µg/mLNot ReportedNot Reported
Accuracy (% Recovery)Within acceptance limits~99%Not specified
Precision (%RSD)Within acceptance limits< 0.35% (Repeatability)Not specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Carvedilol in Human Plasma

ParameterMethod 1[4]Method 2[6]Method 3[3]
Linearity Range2-100 ng/mL0.050-50.049 ng/mL5–500 ng/mL
Correlation Coefficient (r²)> 0.9998> 0.99Not specified
Lower Limit of Quantification (LLOQ)2 ng/mL0.050 ng/mL5 ng/mL
Accuracy (% Error)AcceptableWithin requirements< 5%
Precision (%CV)AcceptableWithin requirements< 5%
RecoveryGoodNot specified> 75%

Workflow for Inter-Laboratory Cross-Validation

The following workflow outlines the key steps for conducting a cross-validation of a Carvedilol assay between two or more laboratories.

G A 1. Establish a Joint Protocol - Define acceptance criteria - Agree on methods, reagents, and standards B 2. Analyst Training and Familiarization - Ensure proficiency with the analytical method A->B C 3. Analysis of a Common Set of Samples - Use spiked samples at different concentrations - Include incurred samples if applicable B->C D 4. Data Exchange and Statistical Analysis - Both labs share their results - Perform statistical comparison C->D E 5. Evaluation Against Acceptance Criteria - Compare inter-laboratory results D->E F 6. Investigation of Discrepancies - Identify root causes for any failed criteria E->F Fail H Cross-Validation Successful E->H Pass F->C Re-analysis I Cross-Validation Failed - Re-evaluate and repeat G 7. Final Report and Agreement - Document the entire process and outcomes H->G I->G G cluster_lab1 Laboratory A cluster_lab2 Laboratory B A1 Receive Samples A2 Sample Preparation (e.g., Protein Precipitation) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Processing & Quantification A3->A4 A5 Report Results A4->A5 Compare Statistical Comparison of Results A5->Compare B1 Receive Samples B2 Sample Preparation (e.g., Protein Precipitation) B1->B2 B3 LC-MS/MS Analysis B2->B3 B4 Data Processing & Quantification B3->B4 B5 Report Results B4->B5 B5->Compare Samples Common Set of Carvedilol Samples Samples->A1 Samples->B1

References

Establishing Linearity and Limits of Quantification for Carvedilol using Carvedilol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing linearity and the limits of quantification (LOQ) for the beta-blocker Carvedilol, utilizing its deuterated stable isotope-labeled internal standard, Carvedilol-d5. The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative bioanalysis to account for variability during sample processing and analysis.[1] This document outlines the experimental protocols and presents comparative data to assist researchers in developing and validating robust analytical methods.

The validation of an analytical method is crucial to ensure the reliability of results. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation, which include specific requirements for linearity and LOQ.[2][3][4][5][6][7]

Comparative Analysis of Analytical Methods

Various analytical techniques have been employed for the quantification of Carvedilol. The most common and robust methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The following tables summarize key performance parameters from different validated methods for Carvedilol analysis.

Table 1: Linearity and LOQ of Carvedilol using this compound Internal Standard

Analytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LOQ (ng/mL)
LC-MS/MSHuman Plasma1.00–200≥ 0.9951.00
LC-MS/MSHuman Plasma0.024/0.049–50.000≥ 0.9950.024/0.049
LC-MS/MSDried Blood Spots1.00–200Not Specified4

Data synthesized from multiple sources for comparative purposes.[8][9]

Table 2: Alternative and Comparative Methods for Carvedilol Quantification

Analytical MethodInternal StandardMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)LOQ (µg/mL)
RP-HPLCNone specifiedBulk Drug & Formulations25–1500.99992.5292
RP-HPLCNone specifiedBulk Drug & Formulations20-1000.9990.13
Flow-Injection ChemiluminescenceNoneTablets & Spiked Human Plasma0.04–1.0Not Specified0.035
Chiral HPLCNot applicable for enantiomerAPI & Formulations0.001 - 0.1 (ng/ml)0.9998Not Specified
LC-MS/MS (Enantiomers)MetoprololHuman PlasmaNot specifiedNot specified0.0002

This table showcases alternative methods to provide a broader context for Carvedilol analysis.[10][11][12][13][14]

Experimental Protocols

A detailed experimental protocol is essential for reproducing and validating an analytical method. Below is a typical workflow for establishing the linearity and LOQ of Carvedilol in a biological matrix using this compound as an internal standard, based on common practices in bioanalytical laboratories.

1. Preparation of Stock and Working Solutions:

  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve a certified reference standard of Carvedilol in a suitable solvent such as methanol.[8][14]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the Carvedilol stock solution.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution to create a series of calibration standards at different concentrations. A separate set of working solutions should be prepared for quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a fixed concentration.

2. Preparation of Calibration Curve and Quality Control Samples:

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Carvedilol working solutions to create a calibration curve consisting of a blank sample, a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.[6]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6]

3. Sample Extraction:

  • A common method for extracting Carvedilol and its internal standard from plasma is protein precipitation.

  • To a known volume of plasma sample (calibration standard or QC), add the internal standard working solution.

  • Add a protein precipitation agent, such as acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions: Utilize a suitable C18 or biphenyl analytical column for the separation of Carvedilol and this compound.[8] The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution.

  • Mass Spectrometric Conditions: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific mass transitions (parent ion > product ion) for Carvedilol and this compound. For example, a possible transition for Carvedilol is m/z 407.1 > 100.1 and for this compound is m/z 412.2 > 105.1.[8]

5. Data Analysis and Determination of Linearity and LOQ:

  • Linearity: Construct a calibration curve by plotting the peak area ratio of Carvedilol to this compound against the nominal concentration of the calibration standards. Perform a linear regression analysis. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the LLOQ).[6]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The analyte response at the LOQ should be at least 5 times the response of the blank sample. The precision (%CV) and accuracy (%bias) at the LOQ should not exceed 20%.[15][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for establishing the linearity and LOQ of Carvedilol.

G cluster_prep 1. Solution Preparation cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Evaluation Stock Prepare Carvedilol & This compound Stock Solutions Working Prepare Working Solutions (Calibration & QC) Stock->Working IS_Working Prepare Internal Standard Working Solution Stock->IS_Working Spike Spike Blank Matrix with Calibration & QC Standards Add_IS Add Internal Standard Spike->Add_IS Extract Perform Sample Extraction (e.g., Protein Precipitation) Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak_Integration Peak Integration & Area Ratio Calculation LCMS->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Linearity Evaluate Linearity (r²) & Back-calculate Concentrations Calibration_Curve->Linearity LOQ Determine LOQ (Precision & Accuracy) Calibration_Curve->LOQ

Caption: Workflow for Linearity and LOQ Determination of Carvedilol.

References

Navigating Bioanalytical Complexities: A Comparative Guide to Carvedilol-d5 Performance in Human vs. Animal Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of Carvedilol-d5 performance in human plasma versus commonly used animal models, offering insights into potential species-specific differences that can impact drug development timelines and outcomes.

Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is widely used in the treatment of cardiovascular diseases. Its deuterated analog, this compound, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure accurate quantification. However, significant metabolic and physiological differences between humans and preclinical animal models can influence the performance of this compound, leading to potential discrepancies in pharmacokinetic and toxicokinetic assessments. This guide synthesizes available data to highlight these critical differences and provides detailed experimental protocols to aid in method development and validation.

Key Performance Considerations: Human vs. Animal Plasma

The performance of an internal standard is critically dependent on its ability to mimic the analyte of interest throughout the analytical process, from extraction to detection. In the context of this compound, its performance can be influenced by the biological matrix in which it is analyzed.

Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where endogenous components of the plasma can interfere with the ionization of the analyte and internal standard in the mass spectrometer. While stable isotope-labeled internal standards like this compound are designed to compensate for these effects, differential matrix effects can still occur. This is particularly relevant when comparing human and animal plasma due to variations in their composition.

A notable phenomenon is the "deuterium isotope effect," which can cause a slight chromatographic shift between the deuterated internal standard and the native analyte[1]. If this shift occurs in a region of ion suppression or enhancement, the internal standard may not accurately reflect the behavior of the analyte, leading to biased results[1]. This has been observed for carvedilol in human plasma, where different lots of plasma exhibited varying degrees of matrix suppression, affecting the accuracy of the method[1]. While direct comparative studies in animal plasma are limited, it is plausible that the distinct protein and lipid composition of animal plasma could lead to different and potentially more pronounced matrix effects.

Metabolic Differences

The metabolism of carvedilol exhibits significant species-specific variations, which can directly impact the utility of this compound as an internal standard. If the metabolic fate of the analyte and the internal standard differs, the assumption that the internal standard accurately reflects the analyte's concentration throughout the experiment may be compromised.

In humans, carvedilol is extensively metabolized, primarily through aromatic ring hydroxylation and glucuronidation[2]. The cytochrome P450 enzymes CYP2D6 and CYP2C9 are major contributors to its metabolism. In contrast, animal models show distinct metabolic profiles:

  • Dogs: The primary metabolic pathways are glucuronidation of the parent drug and hydroxylation of the carbazolyl ring, followed by glucuronidation[2].

  • Rats: Exhibit a simpler metabolic profile, with the main route being hydroxylation of the carbazolyl ring and subsequent glucuronidation[2].

  • Mice: Display the most complex metabolic profile, involving glucuronidation of the parent compound and hydroxylation of either the carbazolyl or phenyl ring, followed by glucuronidation[2].

These metabolic differences are crucial. For instance, if a particular metabolite is formed in one species but not another, and this metabolite has different extraction or chromatographic properties, it could interfere with the quantification of the parent drug.

Quantitative Data Summary

Table 1: Typical Bioanalytical Method Validation Parameters for Carvedilol in Human Plasma

ParameterTypical Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery70 - 90%

Experimental Protocols

Below are representative experimental protocols for the extraction and analysis of carvedilol from plasma using this compound as an internal standard. These can be adapted for different plasma matrices with appropriate validation.

Protocol 1: Protein Precipitation
  • Sample Preparation: To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of acetonitrile, vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 200 µL of plasma, add 20 µL of this compound internal standard working solution.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the major metabolic pathways of carvedilol.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Human or Animal) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for the bioanalytical quantification of carvedilol.

Carvedilol_Metabolism cluster_human Human cluster_dog Dog cluster_rat Rat Carvedilol Carvedilol Human_Metabolites Hydroxylated Metabolites (CYP2D6, CYP2C9) Carvedilol->Human_Metabolites Dog_Glucuronide Parent Glucuronide Carvedilol->Dog_Glucuronide Dog_Hydroxylated_Glucuronide Hydroxylated Glucuronide Carvedilol->Dog_Hydroxylated_Glucuronide Rat_Hydroxylated_Glucuronide Hydroxylated Glucuronide Carvedilol->Rat_Hydroxylated_Glucuronide Human_Glucuronide Glucuronide Conjugates Human_Metabolites->Human_Glucuronide

Caption: Major metabolic pathways of carvedilol in different species.

Conclusion

While this compound is a widely accepted internal standard for the bioanalysis of carvedilol, its performance can be influenced by the species from which the plasma is derived. The primary factors to consider are potential differential matrix effects and significant species-specific differences in metabolism. Researchers should be aware that a method validated in human plasma may not be directly transferable to animal plasma without thorough re-validation. Careful consideration of these factors during method development and validation is crucial for generating accurate and reliable pharmacokinetic data in both preclinical and clinical studies. The absence of direct comparative performance studies underscores the need for species-specific validation to ensure data integrity in drug development programs.

References

The Role of Carvedilol-d5 in Mitigating Inter-day and Intra-day Variability in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug concentrations in biological matrices is paramount. For a widely prescribed beta-blocker like Carvedilol, ensuring the reliability of bioanalytical data is critical for both clinical and research applications. This guide provides a comprehensive comparison of the use of Carvedilol-d5, a deuterated analog of Carvedilol, as an internal standard to minimize inter-day and intra-day variability in its quantification.

The inherent variability in bioanalytical methods can arise from numerous sources, including sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to account for and correct this variability, leading to more robust and reproducible results.

Minimizing Variability: this compound as the Gold Standard

The primary role of an internal standard in a quantitative bioanalytical method is to mimic the behavior of the analyte of interest throughout the entire analytical process, from extraction to detection. An ideal internal standard should have physicochemical properties nearly identical to the analyte. This compound, by virtue of its structural similarity and the minimal difference in mass due to deuterium substitution, co-elutes with Carvedilol and experiences similar ionization efficiency and potential matrix effects in mass spectrometry. This co-behavior allows for accurate normalization of the Carvedilol signal, thereby significantly reducing both intra-day (within the same day) and inter-day (between different days) variability.

Comparative Performance Data

The following tables summarize the performance of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, using their respective deuterated internal standards. The data highlights the low coefficient of variation (CV%), a measure of precision, achieved with this approach.

AnalyteConcentration (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)
Carvedilol 0.05 (LLOQ)3.882.95
0.15 (LQC)1.851.98
7.5 (MQC)0.951.12
40 (HQC)0.740.88
4'-hydroxyphenyl carvedilol 0.01 (LLOQ)3.253.11
0.03 (LQC)2.152.45
1.5 (MQC)1.551.87
8.0 (HQC)1.251.42

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

The consistently low % CV values for both intra-day and inter-day precision across a range of concentrations demonstrate the effectiveness of using deuterated internal standards in minimizing analytical variability.

Comparison with Alternative Internal Standards

While deuterated internal standards like this compound are considered the gold standard, other structurally similar compounds have been used in the bioanalysis of Carvedilol. These alternatives, however, may not perfectly mimic the behavior of Carvedilol, potentially leading to less effective correction of variability.

Internal StandardStructural Similarity to CarvedilolPotential for Differential Matrix EffectsReported Intra-day Precision (% CV)Reported Inter-day Precision (% CV)
This compound Identical (Isotopically Labeled)Minimal< 4%< 3%
Propranolol Structurally Similar (Beta-blocker)ModerateNot specified in direct comparisonNot specified in direct comparison
Domperidone Structurally DissimilarHigh< 15%[1]< 15%[1]

The use of non-isotopically labeled internal standards can introduce a greater risk of differential matrix effects, where the internal standard and the analyte are affected differently by interfering substances in the biological matrix. This can lead to less accurate quantification and higher variability.

Experimental Protocols

The following is a detailed methodology for a typical UPLC-MS/MS assay for the quantification of Carvedilol in human plasma using this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
  • Chromatographic Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions:

    • Carvedilol: Precursor ion -> Product ion

    • This compound: Precursor ion -> Product ion

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the bioanalysis of Carvedilol using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash spe->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute uplc UPLC Separation reconstitute->uplc Inject Sample msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data

Bioanalytical Workflow for Carvedilol Quantification

References

Navigating the Transfer of a Carvedilol Bioanalytical Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical step in the seamless progression of drug development. This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Carvedilol in human plasma, utilizing its deuterated internal standard, Carvedilol-d5. The data and protocols presented herein serve as a practical resource for laboratories undertaking the transfer and validation of such bioanalytical assays.

The use of a stable isotope-labeled internal standard like this compound is a widely accepted best practice in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Carvedilol, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and significantly enhances the accuracy and precision of the method.

This guide will delineate the experimental protocols of two representative methods, designated as "Original Method" and "Transferred Method," and present a comparative summary of their performance characteristics. This comparative approach will highlight key considerations and potential challenges encountered during method transfer.

Comparative Performance of Carvedilol Assays

The following tables summarize the key performance parameters of the Original and Transferred bioanalytical methods for Carvedilol using this compound as the internal standard.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterOriginal MethodTransferred Method
LC System High-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase Isocratic: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (78:22, v/v)[2]Gradient or Isocratic
Flow Rate Not Specified0.4 mL/min[3]
Injection Volume Not SpecifiedNot Specified
MS System Tandem Mass SpectrometerTriple Quadrupole Tandem Mass Spectrometer[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)[2]
MRM Transitions Carvedilol: 407.1 > 100.1; this compound: 412.2 > 105.1[4]Carvedilol: 407.1 > 223.6; this compound: Not Specified[1]

Table 2: Assay Validation Parameters

ParameterOriginal MethodTransferred Method
Linearity Range 2 to 100 ng/mL[5][6]0.05 to 50 ng/mL[2]
Correlation Coefficient (r²) > 0.9998[5][6]Not Specified
Lower Limit of Quantification (LLOQ) 2 ng/mL[5][6]0.05 ng/mL[2]
Accuracy (% Bias) Within ±15% of nominal values96.4% to 103.3%[2]
Precision (% CV) Intra- and inter-day < 15%Intra- and inter-batch: 0.74% to 3.88%[2]
Recovery Good recovery from plasma matrix[5]94% to 99%[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for successful method transfer. Below are the protocols for the Original and Transferred Methods.

Original Method: HPLC-MS/MS Assay

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add acetonitrile to precipitate proteins[5].

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the HPLC system[5].

2. Liquid Chromatography:

  • System: HPLC system.

  • Column: Reversed-phase C18.

  • Mobile Phase: Isocratic elution.

  • Injection: Direct injection of the supernatant[5].

3. Mass Spectrometry:

  • System: Tandem mass spectrometer.

  • Ionization: Positive electrospray ionization.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Carvedilol and this compound.

Transferred Method: UPLC-MS/MS Assay

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a solid-phase extraction cartridge.

  • Load the plasma sample (e.g., 100 µL) onto the cartridge[2].

  • Wash the cartridge to remove interfering substances.

  • Elute Carvedilol and this compound with an appropriate solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis[7].

2. Ultra-Performance Liquid Chromatography:

  • System: UPLC system.

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][2].

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (78:22, v/v)[2].

  • Flow Rate: 0.4 mL/min[3].

3. Mass Spectrometry:

  • System: Triple quadrupole tandem mass spectrometer.

  • Ionization: Positive electrospray ionization.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Carvedilol and its deuterated internal standard.

Workflow for Carvedilol Bioanalytical Method Transfer

The following diagram illustrates the key stages involved in the transfer of a bioanalytical method from a developing laboratory to a receiving laboratory.

Method_Transfer_Workflow cluster_DevLab Developing Laboratory cluster_RecLab Receiving Laboratory Dev_Method Original Method Development & Validation Dev_Docs Method Documentation (Protocol, Validation Report) Dev_Method->Dev_Docs Generates Rec_Setup Instrument & Reagent Setup Dev_Docs->Rec_Setup Transfers To Dev_Training Analyst Training Dev_Training->Rec_Setup Provides Rec_PartialVal Partial Validation (Accuracy, Precision) Rec_Setup->Rec_PartialVal Leads To Rec_Report Method Transfer Report Rec_PartialVal->Rec_Report Results In Conclusion Successful Method Transfer Rec_Report->Conclusion Finalizes

Caption: Workflow of a bioanalytical method transfer process.

Discussion

The comparison between the "Original Method" and the "Transferred Method" highlights a common scenario in method transfer: the adoption of newer technology (HPLC to UPLC) and potentially more rigorous sample preparation techniques (protein precipitation to SPE). The UPLC-based method in this comparison demonstrates a significantly lower LLOQ (0.05 ng/mL vs. 2 ng/mL), offering enhanced sensitivity, which can be crucial for pharmacokinetic studies with low drug concentrations.[2][5]

The choice of sample preparation is also a critical factor. While protein precipitation is a simpler and faster technique, solid-phase extraction generally provides cleaner extracts, reducing matrix effects and potentially improving assay robustness. The high recovery (94-99%) reported for the SPE-based method supports its efficiency.[2]

Successful method transfer requires not only the transfer of a written protocol but also comprehensive documentation, including the original validation report. It is also best practice for the receiving laboratory to perform a partial validation of the method to demonstrate its performance on their specific instrumentation and with their personnel. This partial validation typically includes assessing accuracy and precision at a minimum.

References

Safety Operating Guide

Navigating the Safe Disposal of Carvedilol-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Carvedilol-d5, ensuring compliance and minimizing environmental impact. This compound, a deuterated form of Carvedilol, requires careful handling due to its potential environmental toxicity.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety and handling protocols. This information is summarized from safety data sheets (SDS) for Carvedilol and its deuterated analogue.

Precautionary MeasureDetailed Protocol
Personal Protective Equipment (PPE) Always wear suitable protective clothing, chemical-impermeable gloves, and approved safety glasses or goggles.[1][2]
Ventilation Handle this compound in a well-ventilated area to avoid the inhalation of dust or fumes.[1][2]
Ignition Sources Keep the compound away from all sources of ignition and use spark-proof tools, as dust may form an explosive mixture in the air.[1][3]
Environmental Protection Prevent the chemical from entering drains, sewer systems, or waterways, as it is toxic to aquatic life with long-lasting effects.[1][2][3][4]
Spill Management In the event of a spill, avoid dust formation.[2][5] Collect the material using dry clean-up procedures and place it in a suitable, closed container for disposal.[1][2][5] The spill area should be washed down with a large amount of water, with the runoff contained to prevent environmental contamination.[5]

Step-by-Step Disposal Procedures

The recommended disposal methods for this compound prioritize environmental safety and regulatory compliance. Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[1]

Method 1: Licensed Chemical Disposal

  • Segregation and Storage : Isolate this compound waste in a clearly labeled, suitable, and closed container.[1][2]

  • Licensed Disposal Company : Arrange for the removal of the waste by a licensed chemical destruction plant or a hazardous waste management company.[1][2]

  • Controlled Incineration : The licensed facility will typically dispose of the material through controlled incineration equipped with a flue gas scrubber to neutralize harmful emissions.[1]

Method 2: In-house Chemical Incineration (for facilities with appropriate capabilities)

  • Solvent Mixture : Dissolve or mix the this compound with a combustible solvent.[2]

  • Chemical Incinerator : Burn the mixture in a chemical incinerator that is equipped with an afterburner and a scrubber to ensure complete and clean combustion.[2]

Disposal of Contaminated Packaging

  • Decontamination : Triple-rinse containers that held this compound with an appropriate solvent.[1]

  • Recycling or Reconditioning : The rinsed containers can be offered for recycling or reconditioning.[1]

  • Landfill Disposal : Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Carvedilol_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_packaging Contaminated Packaging Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate disposal_decision Select Disposal Method segregate->disposal_decision licensed_disposal Engage Licensed Hazardous Waste Contractor disposal_decision->licensed_disposal Recommended in_house In-house Incineration (if permitted and equipped) disposal_decision->in_house Alternative incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration packaging Triple-Rinse Container incineration->packaging solvent_mix Dissolve in Combustible Solvent in_house->solvent_mix in_house_incineration Burn in Incinerator with Afterburner and Scrubber solvent_mix->in_house_incineration in_house_incineration->packaging packaging_decision Choose Packaging Fate packaging->packaging_decision recycle Recycle or Recondition packaging_decision->recycle If possible landfill Puncture and Dispose in Sanitary Landfill packaging_decision->landfill Alternatively end_point Disposal Complete recycle->end_point landfill->end_point

Caption: Workflow for the safe disposal of this compound.

Regulatory Considerations

It is important to note that regulations for hazardous waste disposal can vary by region and institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6][7] For general guidance on disposing of medicines, resources from the FDA can also be consulted, although the specific chemical nature of this compound warrants the more stringent procedures outlined above.[8]

References

Personal protective equipment for handling Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Carvedilol-d5

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.To prevent contact with eyes.[1][2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber, 0.11 mm thickness) inspected before use.To avoid skin contact.[2][3]
Skin and Body Protection Lab coat, long-sleeved clothing. For larger quantities or risk of splash, wear fire/flame resistant and impervious clothing.To prevent skin exposure.[3][4]
Respiratory Protection Use a dust/aerosol mask with a P3 filter or a full-face respirator if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[1]To prevent inhalation of dust or aerosols.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Use local exhaust ventilation to control airborne dust.[1]

  • An eye-wash station and safety shower should be readily accessible.

Quantitative Exposure and Hazard Data

The following table summarizes the known quantitative data for Carvedilol, which should be used as a reference for this compound in the absence of specific data.

ParameterValueReference
Occupational Exposure Band 3 (0.01 - 0.1 mg/m³)[1]
Acute Oral Toxicity (LD50, Rat) > 8000 mg/kg[6]
Minimum Explosive Concentration (Dust) 30 g/m³[1]
Dust Cloud Minimum Flammability Temperature 460 °C[1]

Standard Operating Procedure for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][4] Keep away from heat, sources of ignition, and direct sunlight.[1][5] Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5]

Preparation and Use
  • Pre-use Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the fume hood and other engineering controls are functioning correctly.

  • Weighing and Aliquoting:

    • Perform all weighing and solution preparation inside a chemical fume hood to minimize dust inhalation.

    • Use non-sparking tools to handle the solid compound.[3]

    • If unable to swallow capsules for administration in a clinical research setting, they may be opened and the beads sprinkled on cool applesauce to be swallowed immediately without chewing.[7]

  • Handling Solutions:

    • When working with solutions of this compound, avoid aerosol generation.

    • Use appropriate labware (e.g., glass or compatible plastic containers).

Spill Management
  • Small Spills:

    • Evacuate non-essential personnel from the area.[3]

    • Wearing appropriate PPE, gently sweep or shovel the solid material into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area and notify the appropriate safety personnel.

    • Prevent the spill from entering drains or waterways.[3][8]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan
  • Waste Collection: Collect all waste material (including excess this compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility.[3] Do not dispose of it in the regular trash or pour it down the drain.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[3]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for handling this compound safely.

G This compound Handling Workflow A Receiving & Storage B Preparation & Use A->B Proceed to use C Spill Management B->C If spill occurs D First Aid B->D If exposure occurs E Disposal B->E Generate waste C->E Collect spill waste F Wear Appropriate PPE F->B Mandatory G Work in Fume Hood G->B Mandatory

Caption: Workflow for handling this compound from receipt to disposal.

G Personal Protective Equipment (PPE) Decision Tree start Handling this compound? ppe Wear Standard PPE: - Safety Glasses - Lab Coat - Gloves start->ppe dust_risk Risk of Dust or Aerosol Generation? ppe->dust_risk respirator Add Respiratory Protection (e.g., Dust Mask, Respirator) dust_risk->respirator Yes end Proceed with Task dust_risk->end No respirator->end

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.